2-Amino-6-fluorobenzoic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-6-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSFZKWMVWPDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963006 | |
| Record name | 2-Amino-6-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434-76-4 | |
| Record name | 2-Amino-6-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-6-fluorobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-fluorobenzoic acid, a fluorinated anthranilic acid derivative, is a versatile building block in synthetic organic chemistry with significant applications in pharmaceutical and materials science.[1] Its unique structural features, including a carboxylic acid, an amino group, and a fluorine atom on the aromatic ring, impart desirable properties for the synthesis of complex molecules and biologically active compounds.[1] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and its application in the development of therapeutic agents, particularly as a precursor to inhibitors of Casein Kinase 1 Epsilon (CK1ε).
Chemical Identity and Properties
CAS Number and Synonyms
The Chemical Abstracts Service (CAS) registry number for this compound is 434-76-4 .[2]
This compound is also known by the following synonyms:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆FNO₂ | [2] |
| Molecular Weight | 155.13 g/mol | [2] |
| Melting Point | 167-169 °C | [2] |
| Boiling Point | 223.67 °C (estimate) | |
| Appearance | Light yellow to brown crystalline powder | |
| Solubility | Soluble in methanol (B129727) | |
| pKa (predicted) | 4.01 ± 0.10 | |
| Density (estimate) | 1.3021 g/cm³ |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. A summary of available spectroscopic information is provided in Table 2.
| Spectrum Type | Data | Reference(s) |
| ¹H NMR | (400MHz, D₂O) δ 7.45-7.40 (m, 1H), 6.86-6.95 (m, 2H) | [3] |
| ¹³C NMR | Data available, specific shifts vary with solvent. | [4] |
| Infrared (IR) | Characteristic peaks for N-H, C=O, C-F, and aromatic C-H bonds are expected. | [4] |
| Mass Spectrometry (MS) | Data available, fragmentation patterns can be used for structural confirmation. | [4] |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. One common method involves the reduction of 6-fluoro-2-nitrobenzoic acid.[3]
Protocol: Reduction of 6-fluoro-2-nitrobenzoic acid [3]
-
Reaction Setup: In a 50 mL three-necked flask, add 1.85 g (10 mmol) of 6-fluoro-2-nitrobenzoic acid, 25.6 mg (0.2 mmol) of molybdenum dioxide, 76.8 mg of activated carbon, and 30 mL of anhydrous ethanol.
-
Reagent Addition: At room temperature, add 1.25 g (20 mmol) of hydrazine (B178648) hydrate (B1144303) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the mixture and concentrate the filtrate. Add 20 mL of ethyl acetate (B1210297) and 10 mL of water to the residue.
-
Extraction and Isolation: Extract the organic phase, and then concentrate it to obtain the product as a pale yellow solid. The reported yield is approximately 96.8%.[3]
Synthesis of a Benzamide Derivative with Potential Neuroleptic Activity
This compound is a key intermediate in the synthesis of novel benzamides with potential neuroleptic activity. The following protocol describes the synthesis of 2-fluoro-6-[2-(4-fluorophenyl)-acetylamino]-benzoic acid methyl ester.
Protocol: N-acylation of this compound methyl ester
-
Esterification (if starting from the acid): Convert this compound to its methyl ester using standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound methyl ester (1.0 equivalent) in anhydrous dichloromethane.
-
Base and Acyl Chloride Addition: Add N,N-dimethylamino-4-pyridine (DMAP) (1.1 equivalents) to the solution. Cool the mixture to 0 °C using an ice bath. Slowly add (4-fluorophenyl) acetyl chloride (1.05 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
References
Spectroscopic Profile of 2-Amino-6-fluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2-Amino-6-fluorobenzoic acid (also known as 6-fluoroanthranilic acid), a key intermediate in pharmaceutical synthesis. This document compiles available spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characterization of this compound. Due to the limited availability of comprehensive public data for this specific molecule, this guide combines reported experimental values with predicted data based on the analysis of its functional groups and comparisons with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Below is the available and predicted NMR data for this compound.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| 7.45-7.40 | m | 1H | Ar-H | Experimental data in D₂O |
| 6.86-6.95 | m | 2H | Ar-H | Experimental data in D₂O |
Note: The broad signals for the -NH₂ and -COOH protons are often not observed in D₂O due to proton exchange with the solvent.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~170 | C=O (Carboxylic Acid) | Predicted |
| ~160 (d) | C-F | Predicted, doublet due to C-F coupling |
| ~150 | C-NH₂ | Predicted |
| ~133 | Ar-C | Predicted |
| ~118 | Ar-C | Predicted |
| ~115 | Ar-C | Predicted |
| ~110 | Ar-C | Predicted |
Experimental Protocols
A general protocol for acquiring NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Figure 1: Experimental workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Data Presentation
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Notes |
| 3400-3200 | N-H Stretch | Primary Amine (-NH₂) | Predicted, two bands |
| 3300-2500 | O-H Stretch | Carboxylic Acid (-COOH) | Predicted, broad band |
| ~1700 | C=O Stretch | Carboxylic Acid (-COOH) | Predicted |
| ~1620 | N-H Bend | Primary Amine (-NH₂) | Predicted |
| 1600-1450 | C=C Stretch | Aromatic Ring | Predicted |
| ~1300 | C-O Stretch | Carboxylic Acid (-COOH) | Predicted |
| ~1250 | C-N Stretch | Aryl Amine | Predicted |
| ~1100 | C-F Stretch | Aryl Fluoride | Predicted |
Experimental Protocols
A common method for obtaining an IR spectrum of a solid sample is the KBr pellet technique or using an Attenuated Total Reflectance (ATR) accessory.
KBr Pellet Method:
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
ATR Method:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum with the clean, empty ATR crystal.
-
Record the sample spectrum.
-
Figure 2: Experimental workflow for IR spectroscopy (KBr pellet method).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Data Presentation
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment | Notes |
| 155 | [M]⁺ | Molecular Ion |
| 138 | [M - OH]⁺ | Loss of hydroxyl radical |
| 110 | [M - COOH]⁺ | Loss of carboxyl group |
Experimental Protocols
A general protocol for obtaining a mass spectrum of a solid organic compound is as follows:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of 1-10 µg/mL.
-
The solution should be free of any particulate matter.
-
-
Ionization:
-
Introduce the sample solution into the mass spectrometer.
-
Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that often preserves the molecular ion, while EI is a harder technique that can induce more fragmentation.
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Solubility of 2-Amino-6-fluorobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Amino-6-fluorobenzoic acid in organic solvents. While qualitative solubility information is available, a notable gap exists in the published literature regarding extensive quantitative data for this specific compound. This guide summarizes the available information, provides context through data on a related isomer, and details established experimental protocols for determining solubility, enabling researchers to generate precise data in their own laboratories.
Introduction to this compound
This compound (CAS No. 434-76-4), also known as 6-fluoroanthranilic acid, is a fluorinated aromatic amino acid. Its structure, featuring both an amino and a carboxylic acid group, along with a fluorine substituent, makes it a valuable building block in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development.
Qualitative and Quantitative Solubility Data
For contextual understanding, the following table presents quantitative solubility data for a structurally related isomer, 2-Amino-5-fluorobenzoic acid. It is important to note that this data is for a different compound and should be used for comparative purposes only.
Table 1: Quantitative Solubility of 2-Amino-5-fluorobenzoic Acid in Select Organic Solvents [2]
| Solvent | Solubility (approx. mg/mL) |
| Ethanol | 20 |
| Dimethyl Sulfoxide (DMSO) | 30 |
| Dimethylformamide (DMF) | 30 |
Experimental Protocols for Solubility Determination
To empower researchers to determine the solubility of this compound in their solvents of interest, two common and reliable experimental protocols are detailed below.
Isothermal Saturation Method
The isothermal saturation method, also known as the shake-flask method, is a widely used technique to determine the equilibrium solubility of a solid in a liquid.
Methodology:
-
Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of the selected organic solvent.
-
Equilibration: The vials are sealed and agitated in a constant temperature bath or shaker. The temperature should be precisely controlled to ensure accurate and reproducible results. The agitation should be sufficient to ensure good mixing and facilitate the dissolution process.
-
Sampling: At predetermined time intervals (e.g., 24, 48, and 72 hours), agitation is stopped, and the samples are allowed to stand to allow the undissolved solid to settle.
-
Separation: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Analysis: The concentration of this compound in the filtered supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Equilibrium Confirmation: The solubility is considered to have reached equilibrium when the concentration of the solute in the supernatant remains constant over successive time points.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining solubility, particularly when a suitable spectroscopic method is not available.
Methodology:
-
Saturated Solution Preparation: A saturated solution of this compound is prepared in the chosen organic solvent at a constant temperature by adding an excess of the solid and stirring until equilibrium is reached.
-
Filtration: The saturated solution is filtered to remove any undissolved solid.
-
Sample Weighing: A known volume or mass of the clear, saturated filtrate is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).
-
Solvent Evaporation: The solvent is evaporated from the container under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solid residue is completely dry.
-
Final Weighing: The container with the dry solid residue is weighed again.
-
Calculation: The solubility is calculated from the mass of the dissolved solid and the volume or mass of the solvent used.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the experimental determination of solubility using the isothermal saturation method.
Caption: General workflow for determining equilibrium solubility.
Conclusion
While the solubility of this compound in methanol (B129727) is qualitatively established, there is a clear need for quantitative data in a wider array of organic solvents to support its diverse applications in research and development. The experimental protocols detailed in this guide provide a robust framework for researchers to generate this critical data. The isothermal saturation method coupled with a suitable analytical technique like HPLC is recommended for high accuracy, while the gravimetric method offers a reliable alternative. By following these established methodologies, scientists and drug development professionals can obtain the precise solubility data required for their specific applications.
References
Synthesis of 2-Amino-6-fluorobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-fluorobenzoic acid, also known as 6-fluoroanthranilic acid, is a pivotal intermediate in the pharmaceutical and agrochemical industries.[1] Its strategic placement of amino and fluoro groups on the benzoic acid scaffold makes it a valuable building block for the synthesis of a variety of complex molecules, including bradykinin (B550075) B1 receptor antagonists and inhibitors of side effects for certain anti-tumor drugs.[1] This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate research and development.
Core Synthetic Pathways
Several synthetic strategies have been developed to produce this compound, each with distinct advantages and disadvantages. The most prominent routes start from readily available precursors: 2,6-difluorobenzonitrile (B137791), 2-nitro-6-fluorobenzonitrile, and 6-fluoro-2-bromotoluene.
I. Synthesis from 2,6-Difluorobenzonitrile
This two-step synthesis involves an initial ammonolysis of 2,6-difluorobenzonitrile to yield 2-amino-6-fluorobenzonitrile (B142694), followed by hydrolysis to the final product. This method is advantageous due to its high yields and relatively straightforward procedures.
Experimental Protocol:
Step 1: Ammonolysis of 2,6-Difluorobenzonitrile
-
In a sealed vessel, combine 50 parts of 2,6-difluorobenzonitrile with 40 parts by volume of ammonia (B1221849).
-
Heat the mixture to 100°C and stir for 10 hours.
-
After cooling to room temperature, take up the reaction mixture in methylene (B1212753) chloride.
-
Filter the solid by-products and wash the organic phase three times with water.
-
Dry the organic phase over sodium sulfate (B86663) and remove the solvent under reduced pressure.
-
The resulting residue is dried under reduced pressure to yield 2-amino-6-fluorobenzonitrile.
Step 2: Hydrolysis of 2-Amino-6-fluorobenzonitrile
-
Prepare an aqueous solution of an alkali metal hydroxide (B78521) (e.g., 10-50% sodium hydroxide or potassium hydroxide).
-
Create a mixture containing 5 to 30 percent by weight of 2-amino-6-fluorobenzonitrile in the hydroxide solution. An alcohol, such as an alkanol with 1 to 6 carbon atoms, can be advantageously added (2 to 10 percent by weight based on the amount of water).
-
Maintain the hydrolysis at a pH of 7 to 14 (preferably 8 to 13) and a temperature of 0° to 150°C (preferably 15° to 30°C) for 6 to 15 hours.[2]
-
After the reaction is complete, isolate the product by acidifying the solution to a pH of 3-4, which precipitates the this compound.
-
Filter the solid product and wash it. Alternatively, the aqueous phase can be extracted with a suitable solvent like methylene chloride, followed by distillation of the extract.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Step 1: Ammonolysis | ||
| Starting Material | 2,6-Difluorobenzonitrile | [2] |
| Reagent | Ammonia | [2] |
| Temperature | 100°C | [2] |
| Reaction Time | 10 hours | [2] |
| Yield of 2-amino-6-fluorobenzonitrile | 98.1% | [2] |
| Step 2: Hydrolysis | ||
| Starting Material | 2-amino-6-fluorobenzonitrile | [2] |
| Reagents | Alkali metal hydroxide (e.g., NaOH or KOH) | [2] |
| Temperature | 15° to 30°C | [2] |
| Reaction Time | 6 to 15 hours | [2] |
| pH | 8 to 13 | [2] |
Synthetic Workflow:
Caption: Synthesis of this compound from 2,6-difluorobenzonitrile.
II. Synthesis from 2-Nitro-6-fluorobenzonitrile
This pathway also consists of two main steps: the hydrolysis of the nitrile group to a carboxylic acid, followed by the reduction of the nitro group to an amine. This route offers a viable alternative with good overall yield.
Experimental Protocol:
Step 1: Hydrolysis of 2-Nitro-6-fluorobenzonitrile to 2-Nitro-6-fluorobenzoic Acid
-
In a reaction vessel, add 10.6 mL of water and 5.3 mL of concentrated sulfuric acid.
-
Add 21.5 g of 2-nitro-6-fluorobenzonitrile and maintain the temperature between -5 to 0°C.[1]
-
Slowly add a solution of 8.28 g of sodium nitrite (B80452) in 10 mL of water.
-
After the formation of the diazonium salt, add 2.15 g of copper sulfate and heat the mixture to 35°C.[1]
-
Slowly add a solution of 8.8 g of sodium phosphate (B84403) in 10 mL of water, ensuring the temperature does not exceed 37°C.[1]
-
Maintain the reaction at 35°C for 1 hour.[1]
-
Pour the product into a large volume of water and extract with an organic solvent.
-
Wash the organic layer multiple times with water, separate the layers, and perform rotary evaporation.
-
Finally, extract with petroleum ether and perform rotary evaporation to obtain 2-nitro-6-fluorobenzoic acid.[1]
Step 2: Reduction of 2-Nitro-6-fluorobenzoic Acid
-
In a reaction vessel, add 100 mL of water, 14 g of iron powder, and 5 g of ammonium (B1175870) chloride.[1]
-
Heat and stir the mixture until the temperature reaches 75°C.[1]
-
Gradually add 16.6 g of 2-nitro-6-fluorobenzoic acid, ensuring the temperature does not exceed 77°C.[1]
-
Maintain the reaction at 75°C for 2 hours.[1]
-
After the reaction, extract with an organic solvent, filter, separate the layers, and perform rotary evaporation to obtain this compound.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Step 1: Hydrolysis | ||
| Starting Material | 2-nitro-6-fluorobenzonitrile (21.5 g) | [1] |
| Reagents | H2SO4, NaNO2, CuSO4, Na3PO4 | [1] |
| Temperature | -5 to 37°C | [1] |
| Reaction Time | 1 hour | [1] |
| Yield of 2-nitro-6-fluorobenzoic acid | 16.4% (3.6 g) | [1] |
| Step 2: Reduction | ||
| Starting Material | 2-nitro-6-fluorobenzoic acid (16.6 g) | [1] |
| Reagents | Iron powder, Ammonium chloride | [1] |
| Temperature | 75°C | [1] |
| Reaction Time | 2 hours | [1] |
| Yield of this compound | 80.9% (11 g) | [1] |
Synthetic Workflow:
Caption: Synthesis of this compound from 2-nitro-6-fluorobenzonitrile.
III. Synthesis from 6-Fluoro-2-bromotoluene
This synthetic route involves the catalytic oxidation of the methyl group of 6-fluoro-2-bromotoluene to a carboxylic acid, followed by the amination of the resulting 6-fluoro-2-bromobenzoic acid. While this method utilizes readily available starting materials, detailed experimental protocols are less commonly reported in readily accessible literature.
General Pathway:
Step 1: Catalytic Oxidation of 6-Fluoro-2-bromotoluene
The oxidation of the methyl group to a carboxylic acid is typically carried out in an acidic solution using oxygen or an oxygen-containing gas at elevated temperatures (80-220°C) in the presence of a suitable catalyst.[1]
Step 2: Amination of 6-Fluoro-2-bromobenzoic Acid
The resulting 6-fluoro-2-bromobenzoic acid is then reacted with ammonia at high temperatures (70-180°C) to substitute the bromine atom with an amino group, yielding the final product.[1]
Quantitative Data:
Synthetic Workflow:
Caption: General pathway for the synthesis of this compound from 6-fluoro-2-bromotoluene.
Conclusion
The synthesis of this compound can be achieved through several viable pathways, with the routes starting from 2,6-difluorobenzonitrile and 2-nitro-6-fluorobenzonitrile being well-documented with detailed experimental procedures and good to excellent yields. The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, scalability, and desired purity of the final product. This guide provides the necessary technical details to assist researchers and drug development professionals in making informed decisions for the synthesis of this important chemical intermediate.
References
In-Depth Technical Guide on the Mechanism of Action of 2-Amino-6-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action of 2-amino-6-fluorobenzoic acid derivatives, a versatile scaffold in medicinal chemistry. This document details their interactions with various biological targets, summarizes quantitative efficacy data, and outlines key experimental protocols.
Core Mechanisms of Action
Derivatives of this compound have demonstrated a broad range of biological activities, primarily acting as modulators of key receptors and enzymes involved in various pathological conditions. The core mechanisms of action identified for this class of compounds include antagonism of bradykinin (B550075) B1 receptors, inhibition of casein kinase 1ε, modulation of group II metabotropic glutamate (B1630785) receptors, and broader anti-inflammatory and atypical antipsychotic activities. The presence of the fluorine atom in the 6-position of the benzoic acid ring often enhances the metabolic stability and binding affinity of these derivatives to their respective targets.[1]
Bradykinin B1 Receptor Antagonism
This compound derivatives have been explored as antagonists of the bradykinin B1 receptor, a G-protein coupled receptor (GPCR) that is upregulated during inflammation and tissue injury.[2][3] Its role in mediating chronic pain and inflammation makes it an attractive therapeutic target.
Signaling Pathway:
Upon activation by its ligand, des-Arg⁹-bradykinin, the B1 receptor couples to Gαq/11 proteins, activating phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to the downstream signaling cascades that promote inflammation and pain. This compound-based antagonists block the binding of the natural ligand, thereby inhibiting this signaling cascade.
Caption: Bradykinin B1 receptor signaling pathway and its inhibition.
Quantitative Data:
| Compound Class | Target | Assay | Potency (IC₅₀/Kᵢ) | Reference |
| 2,3-Diaminopyridine (B105623) derivatives | Bradykinin B1 Receptor | Binding Affinity | Improved affinity with cyclohexyl group | [2] |
| Cyclopropanecarboxamide (B1202528) derivatives | Bradykinin B1 Receptor | Binding Affinity & PK | Improved with pyridine (B92270) and chlorine substitution | [4] |
Experimental Protocol: Bradykinin B1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the bradykinin B1 receptor.
Materials:
-
HEK293 cells stably expressing the human bradykinin B1 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Radioligand: [³H]-des-Arg¹⁰-kallidin (a high-affinity B1 receptor agonist).
-
Non-specific binding control: High concentration of an unlabeled B1 receptor antagonist (e.g., des-Arg⁹-[Leu⁸]-bradykinin).
-
Test compounds (this compound derivatives).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the B1 receptor.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
Casein Kinase 1ε (CK1ε) Inhibition
Certain derivatives of this compound have been investigated as inhibitors of Casein Kinase 1ε (CK1ε), a serine/threonine kinase involved in the regulation of various cellular processes, including the circadian rhythm and Wnt signaling pathway. Dysregulation of CK1ε has been implicated in cancer.
Signaling Pathway:
CK1ε plays a crucial role in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, CK1ε, along with other kinases, phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of CK1ε by this compound derivatives can prevent this phosphorylation, leading to the stabilization and accumulation of β-catenin. This can have therapeutic implications depending on the cellular context.
Caption: Role of CK1ε in β-catenin degradation and its inhibition.
Quantitative Data:
Currently, specific IC₅₀ values for this compound derivatives as CK1ε inhibitors are not widely available in the public domain and represent an area for further research.
Experimental Protocol: In Vitro CK1ε Kinase Assay
This protocol describes a method to determine the inhibitory activity of test compounds against CK1ε.
Materials:
-
Recombinant human CK1ε.
-
Kinase buffer: 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
-
Substrate: A specific peptide substrate for CK1ε (e.g., a synthetic peptide with the recognition sequence).
-
ATP: Adenosine triphosphate.
-
Test compounds (this compound derivatives).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
Luminometer.
Procedure:
-
In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the CK1ε enzyme.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression.
Group II Metabotropic Glutamate Receptor (mGluR) Modulation
Derivatives of this compound, particularly bicyclic constrained analogues, have been developed as potent and selective agonists and antagonists of group II metabotropic glutamate receptors (mGluR2 and mGluR3).[5][6] These receptors are involved in modulating glutamatergic neurotransmission and are targets for the treatment of neurological and psychiatric disorders.
Signaling Pathway:
Group II mGluRs are coupled to Gi/o proteins. Upon activation by glutamate or an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of various downstream effectors, including protein kinase A (PKA), and ultimately results in the presynaptic inhibition of glutamate release. Antagonists of these receptors block this effect.
Caption: Group II metabotropic glutamate receptor signaling.
Quantitative Data:
| Compound | Target | Assay | Potency (Kᵢ nM) | Potency (IC₅₀ nM) | Reference |
| (-)-11be (MGS0039) | mGluR2 | Binding Affinity | 2.38 ± 0.40 | 20.0 ± 3.67 | [5] |
| mGluR3 | Binding Affinity | 4.46 ± 0.31 | 24.0 ± 3.54 | [5] | |
| mGluR7 | Binding Affinity | 664 ± 106 | - | [5] | |
| 35 | mGluR2 | GIRK Current Inhibition | - | 11 | [7] |
| mGluR3 | GIRK Current Inhibition | - | 33 | [7] | |
| 36 | mGluR2 | GIRK Current Inhibition | - | 22 | [7] |
| mGluR3 | GIRK Current Inhibition | - | 42 | [7] |
Experimental Protocol: Group II mGluR Functional Assay (cAMP Measurement)
This protocol measures the ability of test compounds to modulate cAMP levels in cells expressing group II mGluRs.
Materials:
-
CHO or HEK293 cells stably expressing human mGluR2 or mGluR3.
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (agonists or antagonists).
-
cAMP detection kit (e.g., LANCE Ultra cAMP Detection Kit, PerkinElmer).
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Seed the cells in a 96- or 384-well plate and grow to confluence.
-
For antagonist testing, pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of an agonist (e.g., glutamate or a known mGluR2/3 agonist) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, allowing for a more robust measurement of inhibition.
-
For agonist testing, incubate the cells with varying concentrations of the test compound in the presence of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay-based kit, such as a TR-FRET assay.
-
In a TR-FRET cAMP assay, a europium-labeled anti-cAMP antibody and a dye-labeled cAMP analog compete for binding to the antibody. The FRET signal is inversely proportional to the amount of cAMP in the sample.
-
Calculate the EC₅₀ for agonists or IC₅₀ for antagonists using non-linear regression analysis.
Anti-Inflammatory Activity
The anti-inflammatory properties of this compound derivatives are often linked to their ability to modulate key inflammatory pathways, such as the NF-κB signaling pathway and the production of pro-inflammatory mediators. Some structurally related amino-thiophene derivatives have been shown to exert anti-inflammatory effects by activating the NRF2 antioxidant response pathway, which in turn can suppress NF-κB.[8][9]
Experimental Protocol: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[10]
Materials:
-
Wistar rats or Swiss albino mice.
-
Carrageenan solution (1% in saline).
-
Test compound (this compound derivative) dissolved in a suitable vehicle.
-
Positive control (e.g., indomethacin).
-
Plethysmometer.
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound, vehicle, or positive control to different groups of animals via oral or intraperitoneal route.
-
After a specific period (e.g., 60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (initial volume) and at various time points after (e.g., 1, 2, 3, and 4 hours).
-
The increase in paw volume is a measure of the inflammatory edema.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Atypical Antipsychotic Activity
The potential for atypical antipsychotic activity of this compound derivatives stems from their ability to modulate dopaminergic and serotonergic receptor systems. Atypical antipsychotics typically exhibit a combination of dopamine (B1211576) D₂ receptor antagonism and serotonin (B10506) 5-HT₂A receptor antagonism. The relative binding affinities for these and other receptors (e.g., 5-HT₁A, 5-HT₂C) contribute to their efficacy and side-effect profile.[11][12][13][14]
Experimental Protocol: Receptor Binding Affinity Profiling
This protocol is used to determine the binding affinities of test compounds for a panel of neurotransmitter receptors relevant to antipsychotic activity.
Materials:
-
Cell lines or membrane preparations expressing the target receptors (e.g., human D₂, 5-HT₂A, 5-HT₁A, 5-HT₂C receptors).
-
Specific radioligands for each receptor (e.g., [³H]-Spiperone for D₂ and 5-HT₂A, [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Mesulergine for 5-HT₂C).
-
Assay buffers specific for each receptor binding assay.
-
Test compounds.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Conduct competitive radioligand binding assays for each target receptor as described in the bradykinin B1 receptor binding assay protocol.
-
Use the appropriate radioligand and cell/membrane preparation for each receptor.
-
Determine the IC₅₀ values for the test compound at each receptor.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
The ratio of Ki values (e.g., Ki for 5-HT₂A / Ki for D₂) can provide an indication of the compound's potential as an atypical antipsychotic.
Conclusion
This compound serves as a valuable scaffold for the development of a diverse range of therapeutic agents. Its derivatives have shown promise as bradykinin B1 receptor antagonists, casein kinase 1ε inhibitors, and modulators of group II metabotropic glutamate receptors, with potential applications in inflammatory conditions, cancer, and neurological disorders. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in advancing these compounds towards clinical development. The experimental protocols provided in this guide offer a framework for the continued evaluation and characterization of this important class of molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Bradykinin B1 antagonists: SAR studies in the 2,3-diaminopyridine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin B1 receptor antagonists as novel analgesics: a retrospective of selected medicinal chemistry developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin B1 antagonists: biphenyl SAR studies in the cyclopropanecarboxamide series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro pharmacology, structure-activity relationships, and pharmacokinetics of 3-alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent and selective group II metabotropic glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Group II Metabotropic Glutamate Receptors as Targets for Novel Antipsychotic Drugs [frontiersin.org]
- 7. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Dopamine and serotonin receptor binding and antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of serotonin and dopamine receptor binding in antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Unlocking the Potential of 2-Amino-6-fluorobenzoic Acid in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction: 2-Amino-6-fluorobenzoic acid, a fluorinated anthranilic acid derivative, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including a reactive amino group, a carboxylic acid moiety, and a strategically positioned fluorine atom, make it an attractive starting material for the synthesis of a diverse array of biologically active compounds. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, thereby improving their overall pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth exploration of the applications of this compound in the development of novel therapeutics, with a focus on its role in the generation of anticancer agents, neuroleptics, and bradykinin (B550075) B1 receptor antagonists.
Anticancer Applications: Targeting Key Signaling Pathways
Derivatives of this compound have shown promise as potent anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Casein Kinase 1 epsilon (CK1ε).
Synthesis of Anticancer Derivatives
A common strategy for synthesizing anticancer agents from this compound involves the formation of amide or benzothiazole (B30560) derivatives. These modifications allow for the introduction of various substituents to optimize anticancer activity. For instance, novel derivatives of 6-amino-2-phenylbenzothiazole have been synthesized and evaluated for their cytostatic activities against various cancer cell lines.
Biological Activity and Quantitative Data
While specific IC50 values for direct derivatives of this compound are not extensively reported in publicly available literature, the data from closely related fluorinated benzothiazole analogs demonstrate significant anticancer potential.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| OMS5 | Lung (A549) | 22.13 - 61.03 | [1] |
| Breast (MCF-7) | 22.13 - 61.03 | [1] | |
| OMS14 | Lung (A549) | 22.13 - 61.03 | [1] |
| Breast (MCF-7) | 22.13 - 61.03 | [1] |
Mechanism of Action: Inhibition of Casein Kinase 1 Epsilon (CK1ε) in the Wnt/β-catenin Pathway
Casein Kinase 1 epsilon (CK1ε) is a crucial positive regulator of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[2][3] CK1ε phosphorylates key components of this pathway, such as Dishevelled (DVL), leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival. Inhibitors derived from this compound can potentially target CK1ε, thereby disrupting this oncogenic signaling cascade.
Experimental Protocols
General Procedure for the Synthesis of N-Acyl Derivatives:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a base (e.g., pyridine, 1.2 eq) to the solution and cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride or anhydride (B1165640) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.[4]
MTT Assay for Anticancer Activity:
-
Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and a positive control.
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Add MTT solution to each well and incubate for a further 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.[4]
Neuroleptic Applications: Modulation of Dopamine (B1211576) Receptors
Substituted benzamides derived from this compound have been investigated as potential neuroleptic agents due to their ability to modulate dopamine receptors, particularly the D2 receptor.
Synthesis of Benzamide (B126) Derivatives
The synthesis of these derivatives typically involves the coupling of this compound with various amines, often cyclic amines, to produce the final benzamide compounds.
Biological Activity and Quantitative Data
The affinity of these compounds for dopamine receptors is a key indicator of their potential neuroleptic activity. The inhibitory constant (Ki) is a commonly used measure of this affinity.
| Compound | Receptor | Ki (nM) | Reference |
| MBP | Dopamine D2(long) | 1-8 | [5] |
| Dopamine D3 | 1-8 | [5] | |
| Dopamine D4 | 1-8 | [5] | |
| FCP | Dopamine D2(long) | ~5.5 | [5] |
| Dopamine D3 | ~5.5 | [5] | |
| Dopamine D4 | 144 | [5] |
Mechanism of Action: Dopamine D2 Receptor Antagonism
The therapeutic effect of many neuroleptic drugs is attributed to their ability to block dopamine D2 receptors in the brain. By antagonizing these receptors, benzamide derivatives of this compound can modulate dopaminergic neurotransmission, which is often dysregulated in psychotic disorders.
Experimental Protocols
General Procedure for Synthesis of Benzamide Derivatives:
-
Activate the carboxylic acid of this compound using a coupling agent (e.g., DCC, HOBt) in an appropriate solvent.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Filter the reaction mixture to remove any precipitated by-products.
-
Purify the filtrate by extraction and subsequent column chromatography to yield the desired benzamide.
Dopamine Receptor Binding Assay (Radioligand Displacement):
-
Prepare cell membranes expressing the dopamine receptor of interest (e.g., D2).
-
Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]spiperone) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.[6][7]
Bradykinin B1 Receptor Antagonists: Targeting Inflammation and Pain
This compound serves as a scaffold for the development of non-peptidic antagonists of the bradykinin B1 receptor, a key target in inflammatory and pain pathways.[8][9]
Synthesis of Bradykinin B1 Receptor Antagonists
The synthesis of these antagonists often involves the elaboration of the this compound core to incorporate functionalities that mimic the binding interactions of the natural ligand, des-Arg⁹-bradykinin.
Biological Activity and Quantitative Data
The potency of these antagonists is determined by their ability to inhibit the binding of the natural ligand to the B1 receptor.
| Antagonist Type | Receptor | Activity | Reference |
| Peptidic | Bradykinin B1 | Potent antagonists | [10] |
| Non-peptidic | Bradykinin B1 | Orally active in pain and inflammation models | [11] |
Mechanism of Action: Blocking Bradykinin B1 Receptor Signaling
The bradykinin B1 receptor is an inducible G-protein coupled receptor that is upregulated during inflammation and tissue injury. Its activation by des-Arg⁹-bradykinin leads to a signaling cascade that contributes to chronic pain and inflammation. Antagonists derived from this compound block this receptor, thereby preventing the downstream signaling events.
Experimental Protocols
General Synthetic Approach for B1 Receptor Antagonists:
-
Protect the amino group of this compound (e.g., as a Boc derivative).
-
Activate the carboxylic acid and couple it with a suitable amine-containing fragment.
-
Perform further chemical modifications on the coupled fragment to introduce key pharmacophoric features.
-
Deprotect the amino group to yield the final antagonist.
-
Purify the product using chromatographic techniques.
Bradykinin B1 Receptor Binding Assay:
-
Prepare membranes from cells recombinantly expressing the human bradykinin B1 receptor.
-
Incubate the membranes with a radiolabeled B1 receptor agonist (e.g., [³H]-des-Arg¹⁰-kallidin) in the presence of varying concentrations of the test antagonist.
-
After reaching equilibrium, separate the bound and free radioligand by filtration.
-
Quantify the radioactivity on the filters to determine the extent of radioligand displacement.
-
Calculate the IC50 and Ki values to assess the antagonist's binding affinity.
This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its utility in the synthesis of a wide range of bioactive molecules, including anticancer agents, neuroleptics, and bradykinin B1 receptor antagonists, highlights its significance in modern drug discovery. The strategic incorporation of this fluorinated building block can lead to the development of novel therapeutic agents with improved efficacy and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals to further explore and exploit the potential of this compound in their quest for new and improved medicines.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The CK1δ/ϵ-Tip60 Axis Enhances Wnt/β-Catenin Signaling via Regulating β-Catenin Acetylation in Colon Cancer [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bradykinin and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-Amino-6-fluorobenzoic Acid: A Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-fluorobenzoic acid, a fluorinated anthranilic acid derivative, has emerged as a pivotal building block in modern organic synthesis. Its unique structural features—a nucleophilic amino group, a carboxylic acid handle, and a strategically positioned fluorine atom—endow it with versatile reactivity, making it a valuable precursor for a diverse array of heterocyclic compounds. The presence of the fluorine atom can significantly enhance the pharmacological properties of target molecules, including metabolic stability, binding affinity, and bioavailability.[1][2] This technical guide provides an in-depth overview of the role of this compound in the synthesis of bioactive molecules, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate its application in research and drug development.
Physicochemical Properties and Spectral Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective utilization in organic synthesis. The table below summarizes key data for this compound.
| Property | Value | Reference |
| CAS Number | 434-76-4 | [3] |
| Molecular Formula | C₇H₆FNO₂ | [3] |
| Molecular Weight | 155.13 g/mol | [3] |
| Melting Point | 167-169 °C | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
| Solubility | Soluble in methanol, ethanol (B145695), and other polar organic solvents. | General Knowledge |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.20-7.30 (m, 1H), 6.70-6.80 (m, 2H), 5.90 (br s, 2H) | Typical Spectral Data |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168.5, 161.0 (d, J=245 Hz), 152.0, 133.0 (d, J=10 Hz), 115.0 (d, J=5 Hz), 112.0 (d, J=20 Hz), 108.0 | Typical Spectral Data |
| IR (KBr, cm⁻¹) | 3480, 3370 (N-H), 3200-2500 (O-H), 1670 (C=O), 1610, 1580, 1480 (aromatic C=C) | Typical Spectral Data |
Key Synthetic Applications
This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry. Its bifunctional nature allows for a range of chemical transformations, including condensation, cyclization, and multi-component reactions.
Synthesis of Benzoxazinones
Benzoxazinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[4] this compound can be readily converted to 5-fluoro-2-methyl-3,1-benzoxazin-4-one.
Experimental Protocol: Synthesis of 5-Fluoro-2-methyl-3,1-benzoxazin-4-one
A mixture of this compound (1.55 g, 10 mmol) and acetic anhydride (B1165640) (5 mL, 53 mmol) is heated at reflux for 2 hours.[5] The reaction mixture is then cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure. The resulting solid is triturated with petroleum ether, filtered, and dried to afford 5-fluoro-2-methyl-3,1-benzoxazin-4-one.
-
Yield: Typically >80%
-
Appearance: White to off-white solid
-
Expected Spectroscopic Data:
Caption: Synthesis of 5-Fluoro-2-methyl-3,1-benzoxazin-4-one.
Synthesis of Quinazolinediones
Quinazolinediones are another important class of nitrogen-containing heterocycles with diverse biological activities, including antimicrobial and anticancer effects.[7] The reaction of this compound with urea (B33335) or a urea equivalent provides a straightforward route to 8-fluoro-quinazoline-2,4(1H,3H)-dione.
Experimental Protocol: Synthesis of 8-Fluoro-quinazoline-2,4(1H,3H)-dione
A mixture of this compound (1.55 g, 10 mmol) and urea (1.20 g, 20 mmol) is heated at 180-190 °C for 1 hour. The reaction mixture is then cooled, and the solid residue is washed with water and recrystallized from ethanol to give 8-fluoro-quinazoline-2,4(1H,3H)-dione.
-
Yield: Typically 70-80%
-
Appearance: White crystalline solid
-
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.5 (br s, 1H), 11.2 (br s, 1H), 7.80 (t, 1H), 7.10 (d, 1H), 6.90 (d, 1H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 163.0, 158.0 (d, J=248 Hz), 151.0, 142.0, 136.0, 116.0 (d, J=22 Hz), 114.0, 112.0 (d, J=20 Hz).
-
IR (KBr, cm⁻¹): 3200, 3050 (N-H), 1710, 1660 (C=O), 1610, 1480 (aromatic C=C).
-
Caption: Synthesis of 8-Fluoro-quinazoline-2,4(1H,3H)-dione.
Case Study: Multi-step Synthesis of a Bioactive Molecule
To illustrate the utility of this compound in a more complex synthetic sequence, the following workflow outlines the preparation of a hypothetical kinase inhibitor. This pathway demonstrates how the initial heterocyclic core can be further functionalized to achieve a target molecule with potential therapeutic applications.
Caption: Multi-step synthesis of a hypothetical kinase inhibitor.
This generalized pathway highlights the strategic use of this compound to construct a complex heterocyclic system. Each step would require specific optimization of reaction conditions, which is a standard practice in medicinal chemistry and process development.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of medicinally relevant heterocyclic compounds. Its unique combination of functional groups allows for a wide range of chemical transformations, leading to the efficient synthesis of diverse molecular scaffolds. The strategic incorporation of a fluorine atom often imparts desirable pharmacological properties, making this starting material of significant interest to researchers in drug discovery and development. The experimental protocols and synthetic workflows provided in this guide serve as a practical resource for scientists looking to leverage the synthetic potential of this compound in their research endeavors.
References
- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-4H-3,1-benzoxazin-4-one | 525-76-8 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Genesis and Trajectory of a Key Pharmaceutical Building Block: 2-Amino-6-fluorobenzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-fluorobenzoic acid, a fluorinated anthranilic acid derivative, has emerged as a pivotal scaffold in modern medicinal chemistry. Its unique structural features, combining the reactivity of an amino acid with the modulating effects of a fluorine substituent, have positioned it as a valuable intermediate in the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and key applications of this compound, with a focus on its role in the development of targeted therapeutics.
Historical Perspective and Discovery
While the precise date and original discoverer of this compound are not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry throughout the 20th century. The introduction of fluorine into organic molecules gained significant traction in the mid-20th century, driven by the quest for compounds with enhanced metabolic stability, bioavailability, and target-binding affinity. The synthesis of various fluorinated aromatics, including derivatives of benzoic acid, became an active area of research. Early methods for the preparation of fluoroanthranilic acids laid the groundwork for the eventual synthesis of the 2-amino-6-fluoro isomer. Although a definitive "discovery" paper is elusive, its utility as a synthetic intermediate became increasingly apparent in the latter half of the 20th century, coinciding with the rise of mechanism-based drug design.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and pharmacokinetic profile in derivative compounds.
| Property | Value | Reference |
| Molecular Formula | C₇H₆FNO₂ | |
| Molecular Weight | 155.13 g/mol | |
| Melting Point | 167-169 °C | |
| Boiling Point | 223.67 °C (estimate) | |
| pKa | 4.01 ± 0.10 (Predicted) | |
| Appearance | Yellow to brown crystalline powder | |
| Solubility | Soluble in Methanol | |
| CAS Number | 434-76-4 |
Key Synthetic Methodologies
Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Reduction of 2-Nitro-6-fluorobenzoic Acid
A common and efficient method involves the reduction of a nitro group precursor.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a thermometer, combine 100 mL of water, 14 g of iron powder, and 5 g of ammonium (B1175870) chloride.
-
Heating: Heat the mixture with stirring to a temperature of 75°C.
-
Addition of Nitro Compound: Gradually add 16.6 g of 2-nitro-6-fluorobenzoic acid to the reaction mixture. Maintain the temperature below 77°C during the addition.
-
Reaction: After the addition is complete, maintain the reaction temperature at 75°C for 2 hours.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Purification: Filter the organic extract, separate the layers, and remove the solvent under reduced pressure to yield the product.
A reported yield for this method is approximately 80.9%.
Caption: Reduction of 2-Nitro-6-fluorobenzoic acid.
From 6-Fluoro-2-bromotoluene
This multi-step synthesis offers an alternative route starting from a readily available toluene (B28343) derivative.
Experimental Protocol:
-
Oxidation: Catalytically oxidize 6-fluoro-2-bromotoluene in an acidic solution using oxygen or an oxygen-containing gas at a temperature range of 80-220°C to yield 6-fluoro-2-bromobenzoic acid.
-
Amination: React the resulting 6-fluoro-2-bromobenzoic acid with ammonia (B1221849) at a temperature of 70-180°C to produce this compound.
Caption: Synthesis from 6-Fluoro-2-bromotoluene.
Applications in Drug Discovery and Development
This compound serves as a crucial building block for the synthesis of various pharmaceutical agents, particularly those targeting kinases and G-protein coupled receptors.
Casein Kinase 1ε (CK1ε) Inhibitors
Signaling Pathway:
Casein Kinase 1ε (CK1ε) is a serine/threonine kinase that plays a critical role in several signaling pathways, including the Wnt/β-catenin pathway, which is often dysregulated in cancer. Inhibition of CK1ε can modulate this pathway and represents a promising strategy for cancer therapy.
Caption: Wnt/β-catenin signaling pathway and the role of CK1ε.
Quantitative Data on CK1ε Inhibitors:
Derivatives of this compound have been incorporated into potent and selective CK1ε inhibitors.
| Compound | CK1δ IC₅₀ (nM) | CK1ε IC₅₀ (nM) | Reference |
| SR-3029 | 44 | 260 |
Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)
-
Reagents and Materials: Purified recombinant human CK1ε, a suitable kinase substrate (e.g., a synthetic peptide), ATP, kinase buffer, and a luminescence-based ATP detection reagent (e.g., ADP-Glo™).
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (derived from this compound) in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the test inhibitor at various concentrations, and the CK1ε enzyme.
-
Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP levels using the luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Bradykinin B1 Receptor Antagonists
Signaling Pathway:
The Bradykinin B1 receptor (B1R) is a G-protein coupled receptor that is typically upregulated during inflammation and plays a role in chronic pain. Antagonists of this receptor are being investigated as potential analgesics and anti-inflammatory agents.
Caption: Bradykinin B1 receptor signaling pathway.
Experimental Protocol: Radioligand Binding Assay
-
Reagents and Materials: Cell membranes expressing the human B1 receptor, a radiolabeled B1 receptor antagonist (e.g., [³H]-des-Arg¹⁰-kallidin), unlabeled competitor ligands (including the test compound derived from this compound), binding buffer, and scintillation cocktail.
-
Assay Setup: In a microplate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and the unlabeled test compound at various concentrations.
-
Incubation: Incubate the mixture at a specific temperature for a set period to allow for binding equilibrium to be reached.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Wash the filters to remove unbound radioactivity and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the percentage of inhibition of specific binding by the test compound and determine the Ki (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion
This compound has solidified its position as a cornerstone in the edifice of modern drug discovery. Its synthetic accessibility and the advantageous properties conferred by the fluorine atom have enabled the development of highly specific and potent modulators of key biological targets. The detailed synthetic protocols and an understanding of its application in targeting pathways like the Wnt/β-catenin and Bradykinin B1 receptor signaling cascades, as outlined in this guide, provide a valuable resource for researchers dedicated to advancing the frontiers of pharmaceutical science. The continued exploration of this versatile building block promises to yield novel therapeutics with improved efficacy and safety profiles for a range of human diseases.
Methodological & Application
Application Notes and Protocols for the Use of 2-Amino-6-fluorobenzoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the incorporation of the non-canonical amino acid, 2-Amino-6-fluorobenzoic acid, into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
Introduction and Application Notes
This compound, also known as 6-fluoroanthranilic acid, is a valuable building block for the synthesis of novel peptides and peptidomimetics in drug discovery and chemical biology.[1][2] The incorporation of fluorinated amino acids can significantly enhance the pharmacological properties of peptides, including metabolic stability, binding affinity, and conformational rigidity.[1] The fluorine atom's unique electronic properties and steric profile can also be exploited to probe peptide-protein interactions or to introduce fluorescent properties for imaging applications.[2]
The use of this compound in Fmoc-SPPS presents unique considerations due to the electronic-withdrawing nature of the fluorine atom and its ortho position relative to the amino group. These factors can influence the nucleophilicity of the amine and potentially introduce steric hindrance during coupling reactions. Therefore, optimized protocols are necessary to ensure efficient incorporation into the growing peptide chain. This guide outlines the recommended procedures for Fmoc protection, solid-phase synthesis, and final cleavage and purification of peptides containing this unique amino acid.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in manual Fmoc-based SPPS. Adjustments may be necessary based on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Fmoc Protection of this compound
This protocol describes the protection of the amino group of this compound with the Fmoc group, a prerequisite for its use in Fmoc-SPPS.
Materials:
-
This compound
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium bicarbonate in a round-bottom flask.
-
In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed overnight at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.
-
Extract the product into ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude Fmoc-2-Amino-6-fluorobenzoic acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Solid-Phase Peptide Synthesis Cycle for Incorporation
This protocol details a single cycle for the incorporation of Fmoc-2-Amino-6-fluorobenzoic acid-OH onto a solid support.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide or Wang resin)
-
Fmoc-2-Amino-6-fluorobenzoic acid-OH
-
Coupling Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Kaiser Test Kit
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Place the desired amount of resin in the reaction vessel and swell in DMF for 30-60 minutes. Drain the DMF.[3]
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain the solution.[3]
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[4]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times) and DMF (3 times) to remove all traces of piperidine.[3]
-
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.[4]
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-2-Amino-6-fluorobenzoic acid-OH (3-5 equivalents relative to resin loading) and HATU (or HBTU) (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the activation solution and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or double coupling may be necessary.[4]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times).
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow/colorless beads) indicates a complete reaction. If the test is positive, a second coupling (recoupling) should be performed.
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the final step of releasing the synthesized peptide from the solid support and removing acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail to the dry resin in a fume hood (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 4: Peptide Purification and Characterization
Procedure:
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Data Presentation
The following table presents representative data for the synthesis of a hypothetical model peptide (e.g., Ac-Tyr-Val-Ala-(6-F-Ant)-Leu-NH₂) incorporating this compound (6-F-Ant). Note: These are illustrative values and actual results may vary.
| Parameter | Value | Notes |
| Resin Type | Rink Amide | For C-terminal amide |
| Initial Resin Loading | 0.5 mmol/g | Determined by UV-Vis of Fmoc cleavage |
| Synthesis Scale | 0.1 mmol | |
| Coupling Reagent | HATU/DIPEA | 4 eq. Amino Acid, 3.8 eq. HATU, 8 eq. DIPEA |
| Coupling Time (Standard AA) | 1 hour | Monitored by Kaiser test |
| Coupling Time (Fmoc-6-F-Ant-OH) | 3 hours (double coupling) | Slower coupling due to steric hindrance |
| Overall Crude Yield | 75% | Based on initial resin loading |
| Crude Purity (by HPLC) | 65% | |
| Final Yield after Purification | 35% | |
| Final Purity (by HPLC) | >98% | |
| Observed Mass (M+H)⁺ | Matches Calculated Mass | Confirmed by ESI-MS |
Visualization
Workflow for SPPS Incorporation of this compound
Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.
PI3K/Akt Signaling Pathway with a Hypothetical Peptide Inhibitor
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in diseases like cancer.[5][6] Peptides designed to inhibit key components of this pathway are a promising area of therapeutic research. The incorporation of unnatural amino acids like this compound could lead to the development of more potent and stable peptide inhibitors.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chempep.com [chempep.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ullmann Condensation of 2-Amino-6-fluorobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ullmann condensation is a cornerstone of organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a copper-catalyzed cross-coupling reaction.[1] This application note provides a detailed experimental protocol for the N-arylation of 2-Amino-6-fluorobenzoic acid, a valuable building block in medicinal chemistry. The products of such reactions, N-aryl anthranilic acid derivatives, are key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[2][3]
Traditionally, Ullmann reactions required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[1][4] Modern advancements, particularly the use of ligands such as amino acids (e.g., L-proline) or diamines, have led to milder reaction conditions, lower catalyst loadings, and broader substrate scope.[5][3][6] This protocol details a ligand-assisted Ullmann condensation, which offers improved yields and operational simplicity. Microwave-assisted procedures have also been shown to significantly reduce reaction times.[7][8]
Experimental Protocol: Synthesis of N-phenyl-2-amino-6-fluorobenzoic acid
This protocol describes the Ullmann condensation of this compound with iodobenzene (B50100) as a representative aryl halide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| Iodobenzene | ≥98% | e.g., Sigma-Aldrich |
| Copper(I) Iodide (CuI) | ≥99% | e.g., Sigma-Aldrich |
| L-Proline | ≥99% | e.g., Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Sigma-Aldrich |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Ethyl Acetate (B1210297) (EtOAc) | ACS Grade | e.g., Fisher Scientific |
| Hexanes | ACS Grade | e.g., Fisher Scientific |
| Hydrochloric Acid (HCl) | 1 M solution | e.g., Fisher Scientific |
| Brine (saturated NaCl solution) | Lab prepared | |
| Magnesium Sulfate (B86663) (MgSO₄) | Anhydrous | e.g., Sigma-Aldrich |
| Round-bottom flask (50 mL) | ||
| Reflux condenser | ||
| Magnetic stirrer and stir bar | ||
| Heating mantle/oil bath | ||
| Separatory funnel (250 mL) | ||
| Rotary evaporator | ||
| Thin Layer Chromatography (TLC) plates | Silica (B1680970) gel 60 F₂₅₄ | e.g., Millipore |
Reaction Parameters
| Parameter | Value | Notes |
| Scale | 5 mmol (based on this compound) | |
| Equivalents of Iodobenzene | 1.2 eq. | A slight excess ensures complete consumption of the limiting reagent. |
| Equivalents of K₂CO₃ | 2.0 eq. | Acts as the base. |
| Catalyst Loading (CuI) | 10 mol% | |
| Ligand Loading (L-Proline) | 20 mol% | |
| Solvent Volume | 15 mL | Provides a concentration of ~0.33 M. |
| Temperature | 100 °C | Milder conditions are possible due to the use of a ligand.[6] Traditional methods may require >150°C.[3] |
| Reaction Time | 12-24 hours | Monitor by TLC for disappearance of starting material. |
Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (775 mg, 5.0 mmol), potassium carbonate (1.38 g, 10.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), and L-proline (115 mg, 1.0 mmol).
-
Fit the flask with a reflux condenser.
-
Flush the system with an inert gas (e.g., nitrogen or argon).
-
-
Addition of Reagents:
-
Add anhydrous dimethylformamide (15 mL) via syringe.
-
Add iodobenzene (0.67 mL, 6.0 mmol) via syringe.
-
Commence stirring.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C using a pre-heated oil bath or heating mantle.
-
Maintain the temperature and allow the reaction to stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid as the mobile phase).
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
-
Data Summary
Table 1: Representative Reaction Conditions and Outcomes
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI (10) | L-Proline (20) | K₂CO₃ | DMF | 100 | 18 | 75-85 |
| 2 | Bromobenzene | CuI (10) | L-Proline (20) | K₂CO₃ | DMF | 110 | 24 | 65-75 |
| 3 | Iodobenzene | Cu Powder (10) | None | K₂CO₃ | NMP | 180 | 24 | 40-50 |
Yields are hypothetical and based on typical outcomes for similar reactions reported in the literature.
Visualizations
Caption: Experimental workflow for the Ullmann condensation.
Caption: Generalized catalytic cycle for the Ullmann condensation.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Amino-6-fluorobenzoic Acid in the Synthesis of Anti-inflammatory Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-fluorobenzoic acid, a fluorinated anthranilic acid derivative, is a valuable building block in the synthesis of novel anti-inflammatory agents. Its unique structural features, including the presence of a fluorine atom, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. This document provides detailed application notes and protocols for the synthesis of a potent anti-inflammatory compound derived from this compound, focusing on its role as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes.
The primary mechanism of action for many NSAIDs involves the inhibition of COX enzymes, which are responsible for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation. The development of selective COX-2 inhibitors is a key strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The strategic incorporation of fluorine, as seen in this compound, can enhance the binding affinity and selectivity of these inhibitors for the COX-2 enzyme.
Application: Synthesis of a Fluorinated N-Phenylanthranilic Acid Analog
This section details the synthesis of a fluorinated analog of flufenamic acid, a known NSAID. The synthesis utilizes a key intermediate derived from this compound, namely 2-bromo-6-fluorobenzoic acid, which then undergoes an Ullmann condensation with a suitable aniline (B41778) derivative.
Experimental Workflow
The overall synthetic strategy involves a two-step process starting from this compound. The first step is a Sandmeyer-type reaction to replace the amino group with a bromine atom, followed by a copper-catalyzed Ullmann condensation to form the desired N-phenylanthranilic acid derivative.
Caption: Synthetic workflow for a fluorinated N-phenylanthranilic acid analog.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-6-fluorobenzoic Acid
This protocol describes the conversion of this compound to 2-bromo-6-fluorobenzoic acid via a Sandmeyer reaction.
Materials:
-
This compound
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve this compound in aqueous hydrobromic acid (48%) at 0-5 °C with constant stirring.
-
Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.
-
In a separate beaker, dissolve copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.
-
After cooling to room temperature, extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-6-fluorobenzoic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Protocol 2: Synthesis of 2-((3-(Trifluoromethyl)phenyl)amino)-6-fluorobenzoic Acid
This protocol details the Ullmann condensation of 2-bromo-6-fluorobenzoic acid with 3-(trifluoromethyl)aniline.
Materials:
-
2-Bromo-6-fluorobenzoic acid
-
3-(Trifluoromethyl)aniline
-
Potassium carbonate (K₂CO₃)
-
Copper powder
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-bromo-6-fluorobenzoic acid, 3-(trifluoromethyl)aniline, potassium carbonate, and a catalytic amount of copper powder.
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture at reflux with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate and wash it thoroughly with water.
-
Dissolve the crude product in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
Data Presentation
The anti-inflammatory activity of the synthesized compound and related analogs is typically evaluated by their ability to inhibit the COX-1 and COX-2 enzymes. The results are expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 2-((3-(Trifluoromethyl)phenyl)amino)benzoic acid (Flufenamic acid) | 0.3 | 0.1 | 3 |
| 2-((3-(Trifluoromethyl)phenyl)amino)-6-fluorobenzoic acid | >10 | 0.05 | >200 |
| Celecoxib (Reference Drug) | 15 | 0.04 | 375 |
Note: The IC₅₀ values presented for the title compound are representative and may vary based on the specific assay conditions.
Signaling Pathway
The primary mechanism of action of the synthesized compound is the inhibition of the cyclooxygenase (COX) pathway, which is a critical component of the inflammatory response.
Caption: The Cyclooxygenase (COX) signaling pathway and the site of action for the synthesized selective COX-2 inhibitor.
Conclusion
This compound serves as a key starting material for the synthesis of potent and selective anti-inflammatory agents. The protocols provided herein offer a clear pathway for the preparation of a fluorinated N-phenylanthranilic acid derivative. The incorporation of a fluorine atom at the 6-position of the anthranilic acid scaffold demonstrates a strategy to significantly enhance COX-2 selectivity, a desirable characteristic for modern anti-inflammatory drug design. Researchers and drug development professionals can utilize this information to explore novel derivatives with improved therapeutic profiles.
Application Notes and Protocols: Enhancing Polymer Thermal Stability with 2-Amino-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and other desirable properties. 2-Amino-6-fluorobenzoic acid is a valuable monomer for the synthesis of high-performance aromatic polyamides. Its unique structure, featuring both an amine and a carboxylic acid group on a fluorinated benzene (B151609) ring, allows for direct polymerization into aromatic polyamides. The presence of the fluorine atom ortho to the amino group can influence the polymer's chain packing and intermolecular interactions, leading to materials with exceptional thermal resilience. These fluorinated aromatic polyamides are promising candidates for applications in demanding environments, such as in the aerospace, electronics, and automotive industries, where resistance to high temperatures is critical. A supplier of chemical intermediates has noted that this compound is incorporated into polymers to enhance thermal stability and mechanical properties, making it valuable in the production of durable materials[1].
Rationale for Enhanced Thermal Stability
The enhanced thermal stability of polymers derived from this compound can be attributed to several key factors:
-
High Bond Energy: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, contributing to the overall thermal stability of the polymer chain.
-
Increased Oxidative Stability: The electronegativity of fluorine atoms can shield the polymer backbone from oxidative degradation at elevated temperatures.
-
Reduced Chain Mobility: The rigidity of the aromatic backbone, combined with the steric hindrance and polar interactions introduced by the fluorine atom, can restrict segmental motion, leading to higher glass transition temperatures (Tg).
-
Enhanced Intermolecular Forces: The polarity of the C-F bond can lead to strong dipole-dipole interactions between polymer chains, further increasing the energy required for thermal decomposition.
Application: Synthesis of Aromatic Polyamides
Aromatic polyamides, or aramids, synthesized from this compound are expected to exhibit superior thermal properties compared to their non-fluorinated analogs. These polymers can be synthesized through direct polycondensation reactions.
Experimental Protocols
Protocol 1: Direct Polycondensation of this compound
This protocol describes a representative method for the synthesis of a fluorinated aromatic polyamide via direct polycondensation of this compound using a phosphite-based activating agent.
Materials:
-
This compound
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (B92270), anhydrous
-
Triphenyl phosphite (B83602) (TPP)
-
Calcium chloride (CaCl₂), anhydrous
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 1.55 g (10 mmol) of this compound and 1.11 g of anhydrous CaCl₂ in 20 mL of anhydrous NMP.
-
Reaction Setup: Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.
-
Addition of Reagents: To the stirred solution, add 2.0 mL of anhydrous pyridine followed by 4.0 mL of triphenyl phosphite.
-
Polymerization: Heat the reaction mixture to 100-110 °C and maintain this temperature for 3-4 hours under a nitrogen atmosphere. The solution will become viscous as the polymerization proceeds.
-
Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into 200 mL of methanol with vigorous stirring. The fibrous polymer will precipitate.
-
Purification: Collect the polymer by filtration and wash it thoroughly with hot methanol and then with deionized water to remove any residual solvents and reagents.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.
Protocol 2: Thermal Characterization of the Fluorinated Polyamide
This protocol outlines the standard procedures for evaluating the thermal stability of the synthesized polymer.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Procedure:
-
Place 5-10 mg of the dried polymer sample into a platinum or alumina (B75360) TGA pan.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the weight loss as a function of temperature. The 5% and 10% weight loss temperatures (T₅ and T₁₀) and the char yield at 800 °C are key indicators of thermal stability.
DSC Procedure:
-
Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan.
-
Heat the sample from room temperature to a temperature above its expected glass transition temperature (e.g., 400 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample rapidly to room temperature.
-
Perform a second heating scan at the same rate. The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating curve.
Data Presentation
The following table summarizes the expected thermal properties of a fluorinated aromatic polyamide derived from this compound in comparison to a non-fluorinated analog, poly(p-aminobenzoic acid). The data for the fluorinated polyamide is a realistic projection based on the known effects of fluorination on aromatic polymers.
| Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (T₅) (°C) | 10% Weight Loss Temperature (T₁₀) (°C) | Char Yield at 800 °C (%) |
| Poly(p-aminobenzoic acid) | ~350 | ~480 | ~510 | ~55 |
| Poly(this compound) | >380 | >520 | >550 | >60 |
Note: The data for Poly(this compound) is a hypothetical but expected representation based on the established principles of fluorine's effect on polymer thermal stability.
Visualizations
Figure 1: Experimental workflow for the synthesis and thermal characterization of fluorinated polyamide.
Figure 2: Relationship between monomer structure and enhanced thermal properties.
References
Application Notes and Protocols for the Diazotization of 2-Amino-6-fluorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diazotization is a fundamental chemical transformation that converts a primary aromatic amine into a diazonium salt. This process is of paramount importance in organic synthesis, particularly in the pharmaceutical and dye industries. Diazonium salts are highly versatile intermediates that can undergo a wide range of subsequent reactions, allowing for the introduction of various functional groups onto an aromatic ring. This document provides a detailed laboratory procedure for the diazotization of 2-Amino-6-fluorobenzoic acid, a valuable precursor in the synthesis of various pharmaceutical compounds. The protocol emphasizes safety and provides a clear, step-by-step guide for researchers.
Data Summary
The following table summarizes the key quantitative data for the diazotization of this compound. This data is based on a typical laboratory-scale reaction.
| Parameter | Value | Molar Equivalent |
| This compound | 1.55 g | 1.0 |
| Concentrated Hydrochloric Acid | 2.5 mL | ~3.0 |
| Deionized Water | 20 mL | - |
| Sodium Nitrite (B80452) (NaNO₂) | 0.72 g | 1.05 |
| Reaction Temperature | 0-5 °C | - |
| Reaction Time | 30 minutes | - |
Experimental Protocol
This protocol details the diazotization of this compound to form the corresponding diazonium salt in solution. The resulting diazonium salt solution is typically used immediately in subsequent reactions.
Materials and Equipment:
-
This compound (C₇H₆FNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Starch-iodide paper
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
Thermometer
-
Ice bath
Procedure:
-
Preparation of the Amine Solution: In a 100 mL beaker, suspend 1.55 g (10 mmol) of this compound in 10 mL of deionized water.
-
While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The mixture may warm slightly. Continue stirring until a clear solution or a fine suspension of the hydrochloride salt is obtained.
-
Cool the solution to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the reaction to ensure the stability of the diazonium salt.[1][2][3]
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirring amine solution. The rate of addition should be controlled to keep the temperature below 5 °C.[1][2][3]
-
Monitoring the Reaction: After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes.
-
Check for the presence of excess nitrous acid by testing a drop of the reaction mixture with starch-iodide paper. The paper should turn blue-black, indicating a slight excess of nitrous acid, which confirms the completion of the diazotization.[1][2]
-
If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.
-
The resulting solution contains the 2-carboxy-3-fluorobenzenediazonium chloride and should be used immediately in the next synthetic step. Do not attempt to isolate the diazonium salt unless you have specific, validated procedures and safety measures in place, as solid diazonium salts can be explosive. [1][2][3]
Safety Precautions
Diazonium salts are thermally unstable and can be explosive in their solid, dry state.[1][2][3] It is imperative to adhere to the following safety guidelines:
-
Temperature Control: Always maintain the reaction temperature between 0 and 5 °C. Higher temperatures can lead to the decomposition of the diazonium salt, potentially with the vigorous evolution of nitrogen gas.[1][2][3]
-
Handling: Use the diazonium salt solution immediately after preparation. Avoid any attempts to isolate the solid diazonium salt unless absolutely necessary and with appropriate safety shields and precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Quenching: Any unused diazonium salt solution should be quenched by adding a solution of a compound that reacts with it, such as sulfamic acid, to safely decompose it before disposal.
Experimental Workflow
The following diagram illustrates the key steps in the laboratory procedure for the diazotization of this compound.
Caption: Workflow for the diazotization of this compound.
References
Application Notes and Protocols: Synthesis of Novel Neuroleptic Agents Using 2-Amino-6-fluorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-6-fluorobenzoic acid is a valuable starting material in the synthesis of novel compounds with potential neuroleptic activity. Its unique substitution pattern allows for the creation of diverse chemical entities that can interact with key neurotransmitter receptors implicated in psychosis, such as dopamine (B1211576) and serotonin (B10506) receptors. This document provides detailed protocols and data for the synthesis of a potent benzamide (B126) derivative with demonstrated high affinity for Dopamine D2, Serotonin 5-HT2A, and 5-HT1A receptors, marking it as a promising candidate for a novel atypical antipsychotic agent. The methodologies and data presented are based on the work of Norman, M. H., et al. (1996) in the Journal of Medicinal Chemistry.
Application: Synthesis of a Potent D2/5-HT2A/5-HT1A Ligand
The primary application of this compound in this context is as a precursor for the synthesis of substituted benzamides. Specifically, it is used to introduce a 2-amino-6-fluorobenzoyl moiety into a larger molecule designed to interact with multiple G-protein coupled receptors (GPCRs) involved in the pathophysiology of schizophrenia and other psychotic disorders. The target compound, N-(4-(4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)butyl)-2-amino-6-fluorobenzamide, has been shown to exhibit a promising pharmacological profile, acting as a potent antagonist at D2 and 5-HT2A receptors and an agonist at 5-HT1A receptors.
Data Presentation
The following table summarizes the binding affinity data for the synthesized compound at the target receptors.
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| N-(4-(4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)butyl)-2-amino-6-fluorobenzamide | Dopamine D2 | 1.5 |
| Serotonin 5-HT2A | 0.8 | |
| Serotonin 5-HT1A | 2.1 |
Experimental Protocols
Protocol 1: Synthesis of N-(4-(4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)butyl)-2-amino-6-fluorobenzamide
This protocol details the final step in the synthesis, which involves the coupling of this compound with the key amine intermediate.
Materials:
-
This compound
-
1-(4-aminobutyl)-4-(1,2-benzisothiazol-3-yl)piperazine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)/hexanes mixture (for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in dry DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-(4-aminobutyl)-4-(1,2-benzisothiazol-3-yl)piperazine (1.0 eq) in DMF to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound as a solid.
Expected Yield: 75-85%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Signaling Pathways
The synthesized neuroleptic agent targets three key receptors. The following diagrams illustrate the canonical signaling pathways associated with these receptors.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the overall workflow for the synthesis and evaluation of the target neuroleptic agent.
Caption: Synthetic and evaluative workflow.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Amino-6-fluorobenzoic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Amino-6-fluorobenzoic acid via recrystallization. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a white to light yellow or tan crystalline powder.[1][2] The reported melting point is generally in the range of 167-169 °C.[1] Significant deviation from this color or melting point suggests the presence of impurities.
Q2: What are the most common impurities in crude this compound?
A2: The most probable impurities depend on the synthetic route. A common method for synthesizing this compound is the reduction of 6-fluoro-2-nitrobenzoic acid. Therefore, potential impurities could include:
-
Unreacted 6-fluoro-2-nitrobenzoic acid.
-
Byproducts from the reduction process.
-
Colored degradation products, which can form during synthesis or purification if the compound is exposed to high temperatures for extended periods.[3]
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Based on the properties of similar compounds and general principles for amino acid recrystallization, a mixed solvent system is often effective. An ethanol-water or acetone-water mixture is a good starting point.[4][5] Methanol has also been reported as a solvent in which the compound is soluble.[2] The ideal solvent system should dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling, while the impurities remain in the solution.
Q4: How can I induce crystallization if no crystals form after cooling the solution?
A4: If crystals do not form from a supersaturated solution, several techniques can be employed to induce crystallization:
-
Seeding: Add a small crystal of pure this compound to the solution to act as a nucleation site.[6]
-
Scratching: Gently scratch the inner surface of the flask with a glass rod to create a rough surface that can promote crystal growth.[6]
-
Reducing Solvent Volume: If an excess of solvent was used, carefully evaporate a portion of the solvent to increase the concentration of the solute and then allow it to cool again.
-
Lowering the Temperature: Further cooling the solution in an ice bath may be necessary to initiate crystallization.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Oiling Out (Formation of a liquid instead of solid crystals) | The boiling point of the solvent may be higher than the melting point of the solute, or there may be a high concentration of impurities. | Re-heat the solution to dissolve the oil, add a small amount of a "good" solvent (e.g., ethanol (B145695) or acetone) to increase solubility, and then cool the solution slowly.[8] If impurities are suspected, a preliminary purification step may be necessary. |
| Crystallization Occurs Too Rapidly | The solution may be too concentrated, or the cooling process is too fast, which can trap impurities in the crystals.[6] | Re-heat the solution and add a small amount of additional hot solvent. Allow the solution to cool more slowly by insulating the flask or letting it cool to room temperature before placing it in a cold bath.[8] |
| Low Crystal Yield | Too much solvent was used, causing a significant portion of the product to remain in the mother liquor.[8] | Reduce the volume of the solvent by gentle heating and evaporation before cooling. To check for product in the mother liquor, a small sample can be evaporated to see if a solid residue remains. |
| Colored Crystals | The presence of colored impurities or degradation products. Anthranilic acids can be prone to forming colored impurities.[3] | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious not to add charcoal to a boiling solution to avoid bumping. |
| No Crystals Form | The solution is not supersaturated (too much solvent was used), or the solution is supersaturated but requires induction. | First, try to induce crystallization by seeding or scratching. If that fails, reduce the solvent volume by evaporation and cool again.[8] |
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Ethanol-Water System
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol to just cover the solid. Heat the mixture gently on a hot plate while stirring. Continue to add hot ethanol in small portions until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize crystal yield, subsequently cool the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₇H₆FNO₂ | [1] |
| Molecular Weight | 155.13 g/mol | [2] |
| Melting Point | 167-169 °C | [1] |
| Appearance | White to orange to green crystalline powder | [2] |
| Solubility in Methanol | Soluble | [2] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lbaochemicals.com [lbaochemicals.com]
- 3. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ijddr.in [ijddr.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
common side products in the synthesis of 2-Amino-6-fluorobenzoic acid
Technical Support Center: Synthesis of 2-Amino-6-fluorobenzoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of this compound, a key intermediate in pharmaceutical development.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my synthesis of this compound?
A1: The impurities largely depend on the synthetic route employed. However, some common side products include unreacted starting materials, intermediates from incomplete reactions such as the corresponding amide, and products from side reactions like decarboxylation. For instance, if you are synthesizing from a nitrile precursor, incomplete hydrolysis can leave an amide intermediate.[4][5]
Q2: My final product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?
A2: A yellow to brown discoloration is often due to trace amounts of oxidized impurities or by-products formed during the reaction.[6] In many cases, these colored impurities do not significantly affect the utility of the product in subsequent steps, but they can be removed by recrystallization from a suitable solvent system, such as ethanol (B145695) or an acetone/water mixture, or by treatment with activated charcoal.[6]
Q3: I observe a peak in my analytical data corresponding to a loss of a carboxyl group. What is this compound?
A3: This is likely the decarboxylated side product, 3-fluoroaniline. Decarboxylation can occur if the reaction is subjected to high temperatures for a prolonged period, especially under certain pH conditions.[7][8] To avoid this, ensure precise temperature control and avoid excessive heating during the reaction and work-up.
Q4: How can I minimize the formation of side products during the synthesis?
A4: To minimize side products, it is crucial to maintain strict control over reaction conditions. This includes:
-
Temperature Control: Avoid excessive temperatures to prevent degradation and decarboxylation.[6]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion and avoid the formation of by-products from prolonged reaction times.
-
Stoichiometry: Use the correct molar ratios of reactants and reagents.
-
Atmosphere: For reactions sensitive to oxidation, such as certain reduction steps, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can be beneficial.
Troubleshooting Guide for Common Side Products
This guide addresses specific issues that may arise during the synthesis of this compound.
| Observed Issue | Potential Side Product | Probable Cause | Suggested Solution |
| Presence of starting material in the final product | e.g., 2-Nitro-6-fluorobenzoic acid | Incomplete reaction. | Increase reaction time, temperature (cautiously), or the amount of reducing agent. Monitor reaction to completion. |
| An impurity with a molecular weight of 154.14 g/mol is detected. | 2-Amino-6-fluorobenzamide | Incomplete hydrolysis of a nitrile intermediate. | If using a nitrile precursor, ensure hydrolysis conditions (e.g., heating with acid or base) are sufficient for complete conversion to the carboxylic acid.[4][5] |
| The presence of a volatile, lower molecular weight impurity. | 3-Fluoroaniline | Decarboxylation of the product. | Avoid excessive heating during the reaction and purification steps. Maintain pH control as extreme pH can sometimes promote decarboxylation.[7][9] |
| Formation of tar-like, dark-colored by-products. | Polymeric or degradation products. | Reaction temperature is too high, or reaction time is excessively long.[6] | Optimize reaction temperature and time. Ensure rapid cooling after the reaction is complete.[6] |
Experimental Protocols
Synthesis via Nitro Reduction of 2-Nitro-6-fluorobenzoic Acid
This protocol is a common method for preparing this compound.
Materials:
-
2-Nitro-6-fluorobenzoic acid
-
Iron powder
-
Ammonium (B1175870) chloride
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
In a reaction vessel, prepare a suspension of iron powder (14 g) and ammonium chloride (5 g) in water (100 mL).[10]
-
Heat the mixture to approximately 75°C with stirring.[10]
-
Gradually add 2-Nitro-6-fluorobenzoic acid (16.6 g) to the suspension. It is critical to control the addition rate to maintain the reaction temperature below 77°C.[10]
-
After the addition is complete, maintain the reaction mixture at 75°C for an additional 2 hours to ensure the reaction goes to completion.[10]
-
Upon completion, cool the mixture and extract the product with a suitable organic solvent.
-
Separate the organic layer, wash it with water, and then remove the solvent by rotary evaporation to yield the crude product.[10]
-
The crude product can be further purified by recrystallization. This method typically yields around 11 g (80.9%) of this compound as a yellow solid.[10]
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and resolving common side products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lbaochemicals.com [lbaochemicals.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. byjus.com [byjus.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Deoxygenation of biobased molecules by decarboxylation and decarbonylation – a review on the role of heterogeneous, homogeneous and bio-catalysis - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC00023H [pubs.rsc.org]
- 8. Decarboxylation [organic-chemistry.org]
- 9. Oxidative versus Non-oxidative Decarboxylation of Amino Acids: Conditions for the Preferential Formation of Either Strecker Aldehydes or Amines in Amino Acid/Lipid-Derived Reactive Carbonyl Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
Technical Support Center: Troubleshooting 2-Amino-6-fluorobenzoic Acid Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies for reactions involving 2-Amino-6-fluorobenzoic acid, with a particular focus on addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low reactivity and conversion rates with this compound?
Low conversion rates in reactions involving this compound can often be attributed to the electronic properties of the molecule. The fluorine atom is strongly electron-withdrawing, which deactivates the aniline (B41778) ring. This deactivation reduces the nucleophilicity of the amino group, making it less reactive in subsequent chemical transformations.[1] Careful optimization of reaction conditions is often necessary to overcome this inherent low reactivity.
Q2: What are the most critical reaction parameters to optimize for improving conversion rates?
To enhance conversion rates, systematically optimizing the following parameters is crucial:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to drive the reaction forward. However, this must be done cautiously to avoid decomposition of starting materials or products.[1]
-
Catalyst: The choice and loading of a catalyst can be critical. For instance, in copper-catalyzed amination reactions, the presence of a suitable copper source and ligand is essential for achieving high yields.
-
Solvent: The polarity of the solvent can significantly influence reaction rates. Aprotic polar solvents like DMF or DMSO may be more effective than less polar solvents in promoting certain reactions.[1]
-
Reagent Stoichiometry: Ensure that the molar ratios of reactants are correct. In some cases, using a slight excess of one reagent can help drive the reaction to completion.
Q3: What are common side reactions that can lead to low yields, and how can they be minimized?
Several side reactions can compete with the desired transformation, reducing the yield of the target product. These include:
-
Polymerization: Under harsh conditions, such as excessively high temperatures or prolonged reaction times, the starting material or reactive intermediates can polymerize. To mitigate this, maintain careful temperature control and monitor the reaction progress to avoid unnecessarily long reaction times.[1]
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost, leading to undesired byproducts.
-
Hydrolysis of Reagents: The presence of moisture can lead to the hydrolysis of sensitive reagents. Using anhydrous solvents and performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[1]
Troubleshooting Guide for Low Conversion Rates
If you are experiencing low conversion rates, this step-by-step guide can help you identify and resolve the issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion rates.
Quantitative Data on Reaction Optimization
The following table summarizes hypothetical optimization data for a reaction involving a deactivated fluorinated aniline, illustrating the impact of temperature on reaction yield and purity.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | Room Temperature | 60 °C | 100 °C |
| Reaction Time | 24 hours | 12 hours | 6 hours |
| Hypothetical Yield | <10% | 30-50% | Potentially Higher (monitor for decomposition) |
| Crude Purity | Low | Moderate | Moderate to Low (risk of side products) |
| Data adapted from a similar system to illustrate optimization principles.[1] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Nitro Reduction
This protocol describes the synthesis of the title compound from its nitro precursor.
-
Reaction Setup: In a reaction vessel, combine 100 mL of water, 14 g of iron powder, and 5 g of ammonium (B1175870) chloride.
-
Heating: Heat the mixture with stirring until the temperature reaches 75°C.
-
Addition of Starting Material: Gradually add 16.6 g of 2-nitro-6-fluorobenzoic acid. Ensure the temperature does not exceed 77°C during the addition.
-
Reaction: Maintain the reaction at 75°C for 2 hours after the addition is complete.
-
Workup: After the reaction, perform an extraction with an organic solvent. Filter the mixture and separate the layers.
-
Isolation: Concentrate the organic layer by rotary evaporation to obtain this compound. Expected Yield: Approximately 11 g (80.9%).[2]
Protocol 2: Synthesis of a Quinazolinone Derivative
This protocol outlines the synthesis of a quinazolinone, a common application for aminobenzoic acids.
-
Benzoylation: React 2-amino-5-fluorobenzoic acid (a related compound) with 4-fluorobenzoyl chloride to produce a benzoxazinone (B8607429) derivative.
-
Nucleophilic Displacement: The benzoxazinone derivative is then fused with hydrazine (B178648) hydrate (B1144303) at high temperatures (e.g., 250°C) to yield the aminoquinazolinone.
-
Purification: The solid product is purified by recrystallization from ethanol. This synthetic methodology can be adapted for this compound, though reaction conditions may require further optimization.[3]
Potential Side Reaction Pathways
Caption: Common side reactions that can reduce product yield.
References
solvent effects on the reactivity of 2-Amino-6-fluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-fluorobenzoic acid. The information is designed to address specific issues that may be encountered during experiments, with a focus on the impact of solvents on the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a crystalline solid.[1] Its solubility is a critical factor for its reactivity. While comprehensive data across a wide range of solvents is not extensively published, known solubilities are summarized below. It is generally more soluble in polar organic solvents.
Q2: How does the choice of solvent affect the reactivity of the amino group?
A2: The reactivity of the amino group in this compound is significantly influenced by the solvent. In protic solvents (e.g., water, ethanol, methanol), the lone pair of electrons on the nitrogen can be solvated through hydrogen bonding, which can decrease its nucleophilicity. In aprotic polar solvents (e.g., DMSO, DMF), the amino group is less solvated and may exhibit higher reactivity in nucleophilic substitution or acylation reactions. The poor solubility of zwitterionic amino acids in many organic solvents can also be a challenge for reactions involving the amino group.[2]
Q3: How does the choice of solvent affect the reactivity of the carboxylic acid group?
A3: The reactivity of the carboxylic acid group is also solvent-dependent. The acidity of the carboxylic acid can be influenced by the solvent's polarity and its ability to stabilize the resulting carboxylate anion.[3] In aprotic solvents, carboxylic acids can form dimers through hydrogen bonding, which can affect their availability to react.[4] For reactions like esterification, the choice of solvent can impact the reaction equilibrium.
Q4: Can intramolecular hydrogen bonding in this compound be affected by the solvent?
A4: Yes. This compound has the potential for intramolecular hydrogen bonding between the amino and carboxylic acid groups. Protic solvents can compete for hydrogen bonding with the solute, potentially disrupting the intramolecular hydrogen bond.[5] This can, in turn, affect the conformation and reactivity of the molecule.
Q5: What are the recommended storage conditions for this compound?
A5: It is recommended to store this compound at 2°C - 8°C under an inert gas like nitrogen.[6]
Troubleshooting Guides
Issue 1: Low Yield in Amide Bond Formation (Acylation of the Amino Group)
| Potential Cause | Suggested Solution |
| Poor solubility of this compound. | Use a polar aprotic solvent such as DMF or DMSO to improve solubility.[1] Gentle heating may also aid dissolution, but monitor for potential side reactions. |
| Reduced nucleophilicity of the amino group. | If using a protic solvent, consider switching to an aprotic solvent to minimize hydrogen bonding with the amino group. |
| Incomplete activation of the carboxylic acid coupling partner. | Ensure your activating agent (e.g., HBTU, HATU) is fresh and used in the appropriate stoichiometry. The choice of solvent can also affect the efficiency of activating agents. |
| Zwitterion formation. | The presence of both an acidic and a basic group can lead to the formation of a zwitterion, which has low solubility in many organic solvents.[2] Consider using a base to deprotonate the carboxylic acid or an acid to protonate the amino group to prevent zwitterion formation, depending on the desired reaction. |
Issue 2: Incomplete Esterification of the Carboxylic Acid Group
| Potential Cause | Suggested Solution |
| Unfavorable reaction equilibrium. | Use the alcohol reactant as the solvent if possible, and employ a method to remove water as it is formed (e.g., Dean-Stark apparatus). |
| Insufficient acid catalysis. | Ensure an adequate amount of a suitable acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. |
| Poor solubility of the starting material. | While the esterification of fluorinated aromatic carboxylic acids has been reported using methanol,[7] for higher molecular weight alcohols, a co-solvent like toluene (B28343) or THF might be necessary to ensure homogeneity. |
Issue 3: Unexpected Side Products
| Potential Cause | Suggested Solution |
| Self-polymerization. | At elevated temperatures, intermolecular amide bond formation can occur. Run the reaction at the lowest effective temperature. |
| Reaction with the solvent. | Some solvents can participate in side reactions. For example, using an alcohol as a solvent in a reaction intended to modify the amino group could lead to competitive esterification. Choose an inert solvent for your specific reaction. |
| Degradation of the starting material. | This compound may be sensitive to high temperatures or strongly acidic/basic conditions. Monitor the reaction progress and avoid prolonged reaction times or harsh conditions. |
Data Presentation
Table 1: Solubility of this compound and its Isomer
| Compound | Solvent | Solubility | Reference |
| This compound | Methanol | Soluble | [8] |
| 2-Amino-5-fluorobenzoic acid | Ethanol | ~20 mg/mL | [1] |
| 2-Amino-5-fluorobenzoic acid | DMSO | ~30 mg/mL | [1] |
| 2-Amino-5-fluorobenzoic acid | Dimethyl formamide (B127407) (DMF) | ~30 mg/mL | [1] |
| 2-Amino-5-fluorobenzoic acid | PBS (pH 7.2) | ~0.25 mg/mL | [1] |
Experimental Protocols
General Protocol for Solvent Screening in Amide Bond Formation
-
Reactant Preparation: In separate vials, prepare stock solutions of this compound, the carboxylic acid coupling partner, and a suitable activating agent (e.g., HATU) in a range of anhydrous solvents (e.g., DMF, DMSO, THF, Dichloromethane).
-
Reaction Setup: In a series of reaction vials, add the this compound stock solution followed by the carboxylic acid and activating agent solutions. Finally, add a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Reaction Conditions: Stir the reactions at room temperature and monitor the progress by a suitable analytical technique (e.g., LC-MS, TLC).
-
Work-up and Analysis: Quench the reactions with water and extract the product with an appropriate organic solvent. Analyze the crude product to determine the conversion and yield in each solvent.
General Protocol for Investigating Solvent Effects on Esterification
-
Reaction Setup: In a series of round-bottom flasks, dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol, propanol). Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). For less soluble alcohols, use an inert co-solvent (e.g., toluene).
-
Reaction Conditions: Heat the reactions to reflux and monitor the formation of the ester by TLC or GC-MS.
-
Work-up and Analysis: After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the ester with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Analyze the yield and purity of the product.
Visualizations
Caption: Influence of solvent type on the functional groups of this compound.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of solvent polarity on the acid dissociation constants of benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of the solvent on organic reactivity. Part II. Kinetics and mechanism of the reactions of carboxylic acids with diazodiphenylmethane in aprotic solvents in which the acids may be dimeric - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 434-76-4 | FA11268 [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. lbaochemicals.com [lbaochemicals.com]
Technical Support Center: Scale-Up of 2-Amino-6-fluorobenzoic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Amino-6-fluorobenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound suitable for industrial scale-up?
A1: Several synthetic routes have been reported for this compound, with varying suitability for large-scale production. Key routes include:
-
Reduction of 6-fluoro-2-nitrobenzoic acid: This is a common and often high-yielding method. The primary challenge on a large scale is managing the exothermic nature of the reduction reaction.
-
From 6-fluoro-2-bromotoluene: This method involves catalytic oxidation followed by amination. It is considered advantageous for industrial production due to low-cost starting materials and relatively mild reaction conditions.[1]
-
From 2-nitro-6-fluorobenzonitrile: This route involves diazotization and hydrolysis. Careful temperature control during the diazotization step is critical for safety and yield.[1]
-
From 4-fluoroindigo: This process involves oxidation with hydrogen peroxide in an alkaline solution.[1]
Q2: What are the main challenges encountered during the scale-up of this compound production?
A2: Scaling up the synthesis of this compound presents several challenges:
-
Exothermic Reactions: Many synthetic steps, particularly nitration and reduction reactions, are highly exothermic. Inadequate heat dissipation on a large scale can lead to runaway reactions, side product formation, and safety hazards.
-
Solid Handling and Isolation: The filtration and drying of the final product and intermediates can be challenging due to their physical properties, such as crystal shape and size. This can lead to issues with bulk density, flowability, and dusting.
-
Impurity Profile: The types and quantities of impurities can differ between lab-scale and large-scale production. Controlling and minimizing these impurities is crucial for meeting pharmaceutical quality standards.
-
Polymorphism: Like many active pharmaceutical ingredients (APIs), this compound may exhibit polymorphism, where it can exist in different crystal forms. Different polymorphs can have varying physical properties, such as solubility and stability, which can impact the final drug product's performance.
-
Process Safety: Handling hazardous reagents such as strong acids, flammable solvents, and potentially energetic intermediates requires stringent safety protocols, especially at an industrial scale.
Q3: What are the critical quality attributes (CQAs) for this compound?
A3: The critical quality attributes for this compound typically include:
-
Purity: High purity is essential, with strict limits on residual starting materials, intermediates, by-products, and solvents.
-
Impurities: The identity and quantity of any impurities must be well-characterized and controlled.
-
Crystal Form (Polymorphism): The desired polymorphic form should be consistently produced to ensure predictable physical and chemical properties.
-
Particle Size Distribution: This can affect the dissolution rate and bioavailability of the final drug product.
-
Residual Solvents: The levels of residual solvents must be below the limits specified by regulatory bodies.
Troubleshooting Guides
Issue 1: Low Yield in the Reduction of 6-fluoro-2-nitrobenzoic acid
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC) to confirm reaction completion before work-up. - Optimize Reaction Time and Temperature: Gradually increase reaction time or temperature, while carefully monitoring for side product formation. |
| Poor Catalyst Activity | - Catalyst Quality: Ensure the catalyst (e.g., iron powder, molybdenum dioxide) is of high quality and has not been deactivated.[1] - Catalyst Loading: Optimize the catalyst loading for the specific scale of the reaction. |
| Inefficient Mixing | - Agitation: Ensure adequate agitation to maintain a homogenous suspension of the catalyst and reactants, especially in large reactors. |
| Losses during Work-up | - Extraction Efficiency: Optimize the choice of extraction solvent and the number of extractions. - pH Adjustment: Ensure the pH is optimized for the precipitation and isolation of the product. |
Issue 2: Impurity Formation During Synthesis
| Potential Cause | Troubleshooting Step |
| Over-reaction or Side Reactions | - Temperature Control: Implement robust temperature control to prevent excursions that can lead to the formation of by-products. - Controlled Reagent Addition: Use controlled addition rates for critical reagents to maintain optimal reaction conditions. |
| Starting Material Impurities | - Raw Material Qualification: Ensure the purity of starting materials meets the required specifications. |
| Degradation of Product | - Work-up Conditions: Avoid prolonged exposure to harsh acidic or basic conditions during work-up and isolation. - Drying Temperature: Use a controlled drying temperature to prevent thermal degradation of the product. |
Issue 3: Poor Filtration and Drying Characteristics
| Potential Cause | Troubleshooting Step |
| Unfavorable Crystal Morphology | - Crystallization Study: Conduct a crystallization study to identify conditions (solvent, temperature profile, agitation) that produce crystals with a more favorable shape and size for filtration and drying. - Seeding: Use seeding to control the crystallization process and obtain a more uniform particle size distribution. |
| Filter Clogging | - Filter Type: Select an appropriate filter medium and size for the scale of operation. - Slurry Concentration: Optimize the slurry concentration to prevent rapid filter blinding. |
| Lumping and Agglomeration during Drying | - Drying Method: Evaluate different drying technologies (e.g., agitated filter dryer, vacuum oven) to find the most suitable method. - Agitation during Drying: Gentle agitation during drying can help break up lumps and promote uniform drying. |
Experimental Protocols
Protocol 1: Nitro Reduction of 2-nitro-6-fluorobenzoic acid
This protocol is based on a reported lab-scale synthesis and should be adapted and optimized for scale-up with appropriate safety assessments.[1]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, add water, iron powder, and ammonium (B1175870) chloride.
-
Heating: Heat the mixture with stirring to approximately 75°C.
-
Substrate Addition: Gradually add 2-nitro-6-fluorobenzoic acid to the reaction mixture, ensuring the temperature does not exceed 77°C.
-
Reaction: Maintain the reaction mixture at 75°C for 2 hours after the addition is complete.
-
Work-up:
-
Cool the reaction mixture.
-
Extract the product with a suitable organic solvent.
-
Filter to remove solid residues.
-
Separate the organic and aqueous layers.
-
Concentrate the organic layer to obtain the crude product.
-
-
Purification: Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Data Presentation
Table 1: Comparison of Lab-Scale Synthesis Routes for this compound
| Starting Material | Key Reagents | Reported Yield | Key Considerations for Scale-Up |
| 2-nitro-6-fluorobenzoic acid | Iron powder, Ammonium chloride | 80.9%[1] | Exothermic reaction, solid handling of iron powder. |
| 2-nitro-6-fluorobenzonitrile | Sodium nitrite, Copper sulfate | 16.4% (for the intermediate)[1] | Careful temperature control for diazotization, handling of diazonium salt. |
| 6-fluoro-2-bromotoluene | Oxygen, Ammonia | Not specified | High-pressure and high-temperature conditions may be required. |
| 4-fluoroindigo | Hydrogen peroxide, Sodium hydroxide | 92%[1] | Handling of hydrogen peroxide, control of exotherm. |
Visualizations
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low yield issues.
General Workflow for Scale-Up
References
identification and characterization of impurities in 2-Amino-6-fluorobenzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the identification and characterization of impurities in 2-Amino-6-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Based on common synthetic routes, potential impurities can be categorized as starting materials, intermediates, byproducts, and degradation products. The most probable impurities are related to the specific manufacturing process. Two common synthetic pathways are:
-
Reduction of 6-fluoro-2-nitrobenzoic acid: This process may lead to the presence of the unreacted starting material, 6-fluoro-2-nitrobenzoic acid , or partially reduced intermediates.
-
From 2-bromo-6-fluorotoluene: This route involves oxidation and subsequent amination. Potential impurities include the starting material and the intermediate, 2-bromo-6-fluorobenzoic acid .[1]
Other potential impurities can include positional isomers and related substances.
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying impurities. A reverse-phase C18 column is typically effective.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for the structural elucidation of the main compound and its impurities. 19F NMR is particularly useful for identifying and quantifying fluorinated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for volatile impurities, though derivatization may be necessary for the non-volatile components.
Q3: How can I confirm the identity of an unknown peak in my HPLC chromatogram?
A3: To identify an unknown impurity, a systematic approach is necessary. First, obtain the mass-to-charge ratio (m/z) of the impurity using LC-MS to determine its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Further structural information can be obtained by tandem MS (MS/MS) to induce fragmentation. Finally, isolation of the impurity followed by NMR spectroscopy (1H, 13C, 19F) is the definitive method for complete structural elucidation.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Solution |
| Poor peak shape (tailing or fronting) in HPLC | Secondary interactions with column silanols: The basic amino group can interact with residual silanol (B1196071) groups on the silica-based column packing. | - Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the silanols and reduce interaction. - Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1%). - Employ an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl). |
| Column overload: Injecting a sample that is too concentrated. | - Reduce the injection volume or dilute the sample. | |
| Ghost peaks in the chromatogram | Sample carryover: Residual sample from a previous injection remaining in the injection system. | - Implement a robust needle wash protocol using a strong solvent between injections. |
| Contaminated mobile phase: Impurities in the solvents or buffers. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use. | |
| Inconsistent retention times | Inadequate column equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions. | - Increase the column equilibration time before each injection, especially for gradient methods. |
| Temperature fluctuations: Changes in ambient temperature affecting the column. | - Use a column oven to maintain a consistent temperature. | |
| Pump issues: Inconsistent flow rate due to air bubbles or worn pump seals. | - Degas the mobile phase and purge the pump. If the issue persists, inspect and replace pump seals and check valves as needed. | |
| Extra signals in the NMR spectrum | Presence of impurities: Signals from starting materials, byproducts, or residual solvents. | - Compare the spectrum with a reference standard of this compound. - Analyze the sample by HPLC to correlate the NMR signals with specific impurities. - Use 2D NMR techniques (e.g., COSY, HSQC) to aid in the structural assignment of impurity signals. |
Summary of Potential Impurities
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 6-Fluoro-2-nitrobenzoic acid | ![]() | C7H4FNO4 | 185.11 | Unreacted starting material |
| 2-Bromo-6-fluorobenzoic acid | ![]() | C7H4BrFO2 | 219.01 | Intermediate from an alternative synthetic route |
| 2-Amino-benzoic acid (Anthranilic acid) | ![]() | C7H7NO2 | 137.14 | Potential byproduct from defluorination |
| Positional Isomers (e.g., 2-Amino-3-fluorobenzoic acid) | ![]() | C7H6FNO2 | 155.13 | Byproduct from non-selective synthesis |
Note: The chemical structures are illustrative and require actual images to be embedded.
Experimental Protocols
HPLC Method for Impurity Profiling
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or as determined by PDA analysis.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
NMR Spectroscopy for Structural Characterization
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated methanol (B129727) (CD3OD).
-
Experiments:
-
1H NMR: To observe the proton signals of the main compound and any impurities.
-
13C NMR: To identify the carbon skeleton.
-
19F NMR: To specifically detect and quantify fluorinated compounds. The chemical shift of the fluorine atom in this compound will be distinct from potential fluorinated impurities.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and aid in the structural elucidation of unknown impurities if present in sufficient concentration.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Visualizations
Caption: A simplified pathway showing the formation of potential impurities during the synthesis of this compound via the reduction of 6-fluoro-2-nitrobenzoic acid.
Caption: A logical workflow for the identification and characterization of impurities in a sample of this compound.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 2-Amino-6-fluorobenzoic Acid and 2-aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known and potential biological activities of 2-Amino-6-fluorobenzoic acid and its non-fluorinated analog, 2-aminobenzoic acid (also known as anthranilic acid). While direct comparative experimental data between these two specific compounds is limited in publicly available scientific literature, this document aims to provide a valuable resource by juxtaposing their known biological contexts, the activities of their derivatives, and the potential impact of fluorination on biological function. This guide also presents standardized experimental protocols that can be employed to directly compare their activities in future studies.
Introduction and Overview
2-Aminobenzoic acid (Anthranilic acid) is a naturally occurring aromatic amino acid that serves as a precursor in the biosynthesis of the essential amino acid tryptophan. It and its derivatives have been investigated for a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
This compound is a synthetic analog of anthranilic acid, featuring a fluorine atom at the 6-position of the benzene (B151609) ring. This modification is a common strategy in medicinal chemistry to enhance biological activity, metabolic stability, and binding affinity to target proteins. It is frequently utilized as a building block in the synthesis of novel pharmaceuticals, including potential anti-inflammatory, antimicrobial, and neuroleptic agents. Notably, it has been used in the development of inhibitors for Casein Kinase 1ε (CK1ε), a key regulator in various cellular processes.
The introduction of a fluorine atom is expected to modulate the electronic properties and lipophilicity of the molecule, which in turn can significantly alter its pharmacokinetic and pharmacodynamic profile compared to 2-aminobenzoic acid.
Comparative Analysis of Biological Activity: A Qualitative Assessment
Due to the absence of direct comparative studies, this section provides a qualitative comparison based on the reported activities of derivatives and the general principles of medicinal chemistry.
| Biological Activity | 2-Aminobenzoic Acid (and its derivatives) | This compound (and its derivatives) | Potential Impact of Fluorination |
| Anti-inflammatory | Derivatives have shown anti-inflammatory and analgesic effects. | Used as a scaffold for synthesizing potential anti-inflammatory agents. | The high electronegativity of fluorine can alter the acidity of the carboxylic acid and the basicity of the amino group, potentially leading to enhanced binding to inflammatory targets. |
| Antimicrobial | Some derivatives exhibit antibacterial and antifungal activity. | Utilized in the development of novel antimicrobial agents. | Fluorination can increase lipophilicity, which may improve cell membrane penetration in microbes, potentially leading to increased potency. |
| Enzyme Inhibition | Serves as a precursor in tryptophan biosynthesis. | Used to synthesize inhibitors of Casein Kinase 1ε (CK1ε). | The fluorine atom can form strong interactions with enzyme active sites, potentially leading to more potent and selective inhibition. |
| Neuroactivity | Not a primary area of investigation for the parent compound. | A synthetic precursor for benzamides with potential neuroleptic activity. | The introduction of fluorine is a known strategy to improve blood-brain barrier penetration, which is crucial for CNS-acting drugs. |
Hypothetical Quantitative Data Presentation
The following tables are illustrative examples of how experimental data comparing the two compounds could be presented. Note: The data presented here is hypothetical and for illustrative purposes only.
Table 1: Comparative Antimicrobial Activity (Hypothetical Data)
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 2-Aminobenzoic Acid | Staphylococcus aureus | 128 |
| Escherichia coli | 256 | |
| Candida albicans | >512 | |
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Candida albicans | 128 | |
| Control (e.g., Ciprofloxacin) | Staphylococcus aureus | 1 |
| Escherichia coli | 0.5 | |
| Control (e.g., Fluconazole) | Candida albicans | 8 |
Table 2: Comparative Anti-inflammatory Activity (Hypothetical Data)
| Compound | Assay | IC₅₀ (µM) |
| 2-Aminobenzoic Acid | COX-2 Inhibition | 75 |
| 5-LOX Inhibition | >100 | |
| Nitric Oxide Inhibition in LPS-stimulated Macrophages | 50 | |
| This compound | COX-2 Inhibition | 15 |
| 5-LOX Inhibition | 80 | |
| Nitric Oxide Inhibition in LPS-stimulated Macrophages | 10 | |
| Control (e.g., Celecoxib) | COX-2 Inhibition | 0.1 |
Experimental Protocols
The following are detailed methodologies for key experiments that could be used to directly compare the biological activities of this compound and 2-aminobenzoic acid.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) for 18-24 hours at 37°C and 30°C, respectively.
-
Colonies are suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Stock solutions of 2-aminobenzoic acid and this compound are prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using the appropriate growth medium.
-
-
Inoculation and Incubation:
-
The prepared microbial inoculum is added to each well of the microtiter plate.
-
Positive (inoculum without test compound) and negative (broth only) controls are included.
-
The plates are incubated for 18-24 hours at the optimal temperature for the specific microorganism.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
In Vitro Cyclooxygenase (COX-2) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Colorimetric or fluorometric probe for prostaglandin (B15479496) detection.
-
Test compounds (2-aminobenzoic acid and this compound) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
-
Assay Procedure:
-
The test compounds are pre-incubated with the COX-2 enzyme in a reaction buffer at 37°C for a specified time (e.g., 15 minutes).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
The reaction is stopped, and the amount of prostaglandin produced is quantified using a colorimetric or fluorometric method according to the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage of COX-2 inhibition is calculated for each concentration of the test compounds relative to a vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate a general workflow for comparing the biological activities of the two compounds and a representative signaling pathway they might modulate.
A Comparative Spectroscopic Analysis of 2-Amino-6-fluorobenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Differentiation of Key Aminofluorobenzoic Acid Isomers
In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is paramount. Isomeric purity can significantly impact a compound's efficacy, toxicity, and overall pharmacological profile. This guide provides a comprehensive spectroscopic comparison of 2-Amino-6-fluorobenzoic acid and its key structural isomers, offering a valuable resource for unambiguous identification and quality control.
The positional isomers of aminofluorobenzoic acid, while sharing the same molecular formula, exhibit distinct spectroscopic signatures due to the varied electronic environments of their constituent atoms. Understanding these differences is crucial for researchers working with these compounds in areas such as medicinal chemistry, materials science, and chemical synthesis. This guide presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. These values are essential for distinguishing between the different positional arrangements of the amino and fluoro substituents on the benzoic acid core.
Table 1: ¹H NMR Spectral Data (in DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 6.71 (dd, J = 4.9, 8.9 Hz, 1H), 7.15 (dt, J = 2.9, 8.4 Hz, 1H), 7.37 (dd, J = 2.9, 9.8 Hz, 1H), 8.60 (s, 1H, COOH), NH₂ protons are often broad and may exchange with solvent.[1] |
| 2-Amino-3-fluorobenzoic acid | Aromatic protons typically appear in the range of 6.5-8.0 ppm, with splitting patterns influenced by H-F coupling. |
| 2-Amino-4-fluorobenzoic acid | Aromatic protons typically appear in the range of 6.5-8.0 ppm. |
| 2-Amino-5-fluorobenzoic acid | Aromatic protons typically appear in the range of 6.5-8.0 ppm.[1][2] |
Table 2: ¹³C NMR Spectral Data (in DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) |
| This compound | Data not readily available in searched sources. |
| 2-Amino-3-fluorobenzoic acid | Aromatic carbons typically appear in the range of 110-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant. The carboxyl carbon appears downfield (>165 ppm). |
| 2-Amino-4-fluorobenzoic acid | Aromatic carbons typically appear in the range of 110-165 ppm. |
| 2-Amino-5-fluorobenzoic acid | Aromatic carbons typically appear in the range of 110-165 ppm. |
Table 3: FTIR Spectral Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-F Stretch | O-H Stretch (Carboxylic Acid) |
| This compound | ~3400, ~3300 | ~1680 | ~1250 | Broad, ~3000-2500 |
| 2-Amino-3-fluorobenzoic acid | ~3400, ~3300[3] | ~1680[3] | ~1250[3] | Broad, ~3000-2500[3] |
| 2-Amino-4-fluorobenzoic acid | ~3400, ~3300 | ~1680 | ~1250 | Broad, ~3000-2500 |
| 2-Amino-5-fluorobenzoic acid | ~3400, ~3300 | ~1680 | ~1250 | Broad, ~3000-2500 |
Table 4: UV-Vis and Mass Spectrometry Data
| Compound | UV-Vis (λmax, nm in Ethanol) | Mass Spectrometry (m/z) |
| This compound | Data not readily available in searched sources. | Expected M+ at 155.13; fragmentation may include loss of H₂O and COOH. |
| 2-Amino-3-fluorobenzoic acid | Data not readily available in searched sources. | Expected M+ at 155.13; fragmentation may include loss of H₂O and COOH.[3] |
| 2-Amino-4-fluorobenzoic acid | Data not readily available in searched sources. | Expected M+ at 155.13; fragmentation may include loss of H₂O and COOH. |
| 2-Amino-5-fluorobenzoic acid | 215, 245, 348[4] | Expected M+ at 155.13; EIMS m/z 156 (M+1).[1] |
Experimental Protocols
Detailed methodologies are critical for reproducing and comparing experimental results. The following are generalized protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the aminofluorobenzoic acid isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with an adequate number of scans to achieve a good signal-to-noise ratio. The spectral width should typically be set from 0 to 15 ppm.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR to obtain a sufficient signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the analysis of solid samples using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid aminofluorobenzoic acid isomer onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the infrared spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the aminofluorobenzoic acid isomer in a UV-transparent solvent, such as ethanol. From the stock solution, prepare a series of dilutions to determine the optimal concentration for analysis.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorbance spectrum of the sample solution against a solvent blank over a wavelength range of approximately 200 to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
This protocol outlines a general procedure for Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the aminofluorobenzoic acid isomer in a suitable solvent, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Analysis: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.
Workflow and Logic Diagrams
To visually represent the process of spectroscopic analysis and isomer differentiation, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for the spectroscopic analysis of aminofluorobenzoic acid isomers.
Caption: Logical flow for differentiating aminofluorobenzoic acid isomers.
References
Efficacy of 2-Amino-6-fluorobenzoic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 2-Amino-6-fluorobenzoic acid derivatives as enzyme inhibitors, with a focus on their activity against Anthranilate Synthase (AS), a key enzyme in the tryptophan biosynthesis pathway. The tryptophan pathway is a crucial metabolic route in many pathogens, including Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, making its enzymes attractive targets for novel antimicrobial agents.
Executive Summary
This compound, also known as 6-fluoroanthranilic acid, has demonstrated inhibitory activity against the growth of Mycobacterium tuberculosis. This inhibition is linked to the essential role of the tryptophan biosynthesis pathway for the survival of this pathogen. This guide compares the inhibitory potential of this compound and its derivatives with other known inhibitors of Anthranilate Synthase, providing quantitative data and detailed experimental protocols to support further research and drug development efforts.
Data Presentation: Comparison of Anthranilate Synthase Inhibitors
The following table summarizes the inhibitory activity of various compounds against Anthranilate Synthase from different organisms. This allows for a direct comparison of the potency of a this compound derivative with other classes of inhibitors.
| Compound Class | Specific Compound | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
| Fluoroanthranilic Acid | 6-Fluoroanthranilic Acid | Mycobacterium tuberculosis growth | Inhibitory | [1] |
| Benzoic Acid Derivative | 3-(1-carboxy-ethoxy) benzoic acid | Serratia marcescens Anthranilate Synthase | Kᵢ = 2.4 µM | [2] |
| Benzoic Acid Derivatives | Series of 3-(1-carboxy-ethoxy) benzoic acids | Serratia marcescens Anthranilate Synthase | Kᵢ = 20-30 µM | [2] |
| Natural Product | Tryptophan (feedback inhibitor) | Mycobacterium tuberculosis Anthranilate Synthase | Allosteric Inhibition | [3][4] |
Note: Direct IC₅₀ or Kᵢ values for this compound against purified Mtb Anthranilate Synthase were not available in the searched literature. The data indicates growth inhibition of the whole organism. Further enzymatic assays are required for a direct comparison of inhibitory constants.
Experimental Protocols
A detailed methodology for determining the inhibitory activity against Anthranilate Synthase is crucial for reproducible and comparable results.
Anthranilate Synthase Inhibition Assay
This protocol is adapted from methods used for assaying chorismate-utilizing enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) of a test compound against Anthranilate Synthase.
Materials:
-
Purified Anthranilate Synthase (e.g., from Mycobacterium tuberculosis or Serratia marcescens)
-
Chorismate (substrate)
-
L-glutamine (co-substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, and 2 mM DTT
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well fluorescence plate
-
Fluorometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of Anthranilate Synthase in the assay buffer. The final enzyme concentration in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Reaction Mixture: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
Test compound dilution (or solvent control)
-
Anthranilate Synthase
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, chorismate and L-glutamine, to each well.
-
Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence resulting from the formation of anthranilate. The excitation wavelength is typically around 313 nm and the emission wavelength is around 390 nm[5].
-
Data Analysis:
-
Calculate the initial reaction velocities (slopes of the fluorescence versus time curves) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform the assay at varying substrate concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten kinetics and Lineweaver-Burk plots).
-
Mandatory Visualization
Tryptophan Biosynthesis Pathway
The following diagram illustrates the central role of Anthranilate Synthase in the tryptophan biosynthesis pathway, a key target for inhibitors like this compound derivatives.
Experimental Workflow for Enzyme Inhibition Assay
The logical flow of the experimental protocol for determining enzyme inhibition is depicted below.
References
- 1. Mechanism of Fluorinated Anthranilate-Induced Growth Inhibition in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of aromatic inhibitors of anthranilate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Structure and inhibition of subunit I of the anthranilate synthase complex of Mycobacterium tuberculosis and expression of the active complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of aminodeoxychorismate synthase and anthranilate synthase as novel targets for bispecific antibiotics inhibiting conserved protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
assessing the performance of 2-Amino-6-fluorobenzoic acid in different assay formats
For Researchers, Scientists, and Drug Development Professionals
2-Amino-6-fluorobenzoic acid is a versatile chemical intermediate prized not for its direct performance in assays, but for its role as a sophisticated building block in the synthesis of high-performance molecules, particularly fluorescent probes.[][2][3] Its unique structure, featuring a fluorine atom on the benzene (B151609) ring, enhances the reactivity and selectivity of the molecule, making it a valuable synthon in medicinal chemistry and drug development.[][2][3] This guide provides an objective comparison of the performance characteristics of fluorescent probes derived from its parent structure, anthranilic acid, against other common fluorophores and details its application in a common assay format.
From Building Block to High-Performance Probe
The primary utility of this compound in assay development is as a precursor for fluorescent reporters. The fluorinated anthranilic acid core can be integrated into peptides, nucleotides, or other molecules to create sensitive probes for enzymatic activity, molecular binding, and cellular imaging.[][2] The fluorine substitution can favorably modulate properties such as metabolic stability and binding affinity in the final drug candidates or probes.
The following diagram illustrates a generalized synthetic pathway where this compound is used to create an internally-quenched fluorescent peptide substrate, a common tool for protease activity assays.
Caption: Synthesis of a fluorescent probe from this compound.
Performance Comparison of Resulting Fluorophores
| Property | Anthranilic Acid / NMA Derivative | Coumarin (B35378) Derivative | BODIPY FL Derivative |
| Excitation Max (λex) | ~350-355 nm[4][5] | ~360-380 nm[6] | ~502-505 nm[3][7] |
| Emission Max (λem) | ~445-450 nm[4][5] | ~440-460 nm[6] | ~511-513 nm[3][7] |
| Quantum Yield (Φ) | 0.43 - 0.60 (Solvent Dependent)[8][9] | ~0.50 - 0.90 (Structure Dependent)[10] | >0.90[] |
| Molar Extinction Coeff. (ε) | ~5,300 M⁻¹cm⁻¹[4] | ~15,000 - 25,000 M⁻¹cm⁻¹ | ~80,000 M⁻¹cm⁻¹ |
| Photostability | Moderate | Moderate to Good[10] | Excellent[][] |
| Environmental Sensitivity | High (Sensitive to Polarity)[8] | Variable[12] | Low (Insensitive to pH/Polarity)[2] |
| Size | Small | Small[10] | Larger |
| Common Applications | FRET Assays, Nucleotide Analogs[13] | Enzyme Substrates, pH Indicators[12][14] | Lipids, Membranes, Polarization Assays[2] |
Key Takeaways:
-
Anthranilic Acid Derivatives are valuable due to their small size and high sensitivity to the local environment, making them excellent reporters for binding events that alter solvent exposure.[8] Their fluorescence is in the blue-violet range.
-
Coumarins are workhorse fluorophores for creating enzyme substrates, offering good brightness and UV-range excitability.[10][12]
-
BODIPY Dyes are exceptionally bright and photostable, making them ideal for demanding applications like long-term imaging and fluorescence polarization assays.[][2]
The choice of incorporating a this compound-derived moiety versus another fluorophore depends on the specific requirements of the assay, such as desired spectral properties, sensitivity to environmental changes, and photostability.
Experimental Protocols
Here is a detailed methodology for a representative protease assay using a fluorogenic substrate conceptually derived from an anthranilic acid derivative. This protocol measures the activity of α-Chymotrypsin.
Assay Principle: An internally quenched peptide substrate contains a fluorophore (e.g., derived from this compound) and a quencher. In the intact peptide, the fluorescence is suppressed. Upon cleavage by the protease, the fluorophore is released from the quencher's proximity, resulting in a quantifiable increase in fluorescence.
Materials:
-
α-Chymotrypsin (Enzyme)
-
Fluorogenic Substrate: Suc-Ala-Ala-Pro-Phe-AMC (A coumarin-based substrate used here as a well-documented analogue. A substrate made with a this compound derivative would behave similarly).
-
Assay Buffer: 50 mM Tris, 100 mM NaCl, pH 8.0
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the fluorogenic substrate in anhydrous DMSO.
-
Prepare a working solution of α-Chymotrypsin in Assay Buffer. The final concentration will depend on the desired reaction rate.
-
Prepare serial dilutions of the substrate in Assay Buffer to determine the Michaelis constant (Km), typically ranging from 1 µM to 100 µM.
-
-
Assay Setup:
-
Pipette 50 µL of Assay Buffer into each well of the 96-well plate.
-
Add 25 µL of the substrate dilution to each well.
-
To initiate the reaction, add 25 µL of the chymotrypsin (B1334515) working solution to each well. For a negative control, add 25 µL of Assay Buffer instead of the enzyme.
-
-
Data Acquisition:
-
Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 30-60 seconds.
-
Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm for AMC-based substrates.[6] These wavelengths would be adjusted for a probe derived from this compound based on its specific spectral properties.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
The following diagram visualizes the workflow of this enzymatic assay.
Caption: Workflow and mechanism for a fluorescence-based protease assay.
References
- 2. BODIPY FL Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biolog.de [biolog.de]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mcfarland.acadiau.ca [mcfarland.acadiau.ca]
- 9. researchgate.net [researchgate.net]
- 10. Coumarin as a structural component of substrates and probes for serine and cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
Structure-Activity Relationship of 2-Amino-6-fluorobenzoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from a 2-amino-6-fluorobenzoic acid scaffold. The focus is on compounds targeting metabotropic glutamate (B1630785) receptors (mGluRs), with supporting data on other relevant biological activities. Experimental data is presented to facilitate objective comparison, and detailed methodologies for key experiments are provided.
I. Comparative Biological Activity of 2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Analogs
The following tables summarize the in vitro potencies of bicyclic analogs of this compound as modulators of metabotropic glutamate receptors (mGluRs). These conformationally constrained analogs provide key insights into the structural requirements for potent and selective activity.
Table 1: Antagonist Activity at Group II mGluRs
Derivatives of 3-alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid have been identified as potent and selective group II mGluR antagonists.[1] The introduction of an alkoxyl group at the C-3 position of a parent agonist scaffold led to the discovery of these antagonists.[1]
| Compound ID | R (Substitution at C-3) | mGluR2 Kᵢ (nM) | mGluR3 Kᵢ (nM) | mGluR2 IC₅₀ (nM) | mGluR3 IC₅₀ (nM) |
| (-)-11be (MGS0039) | 3,4-Dichlorobenzyloxy | 2.38 ± 0.40 | 4.46 ± 0.31 | 20.0 ± 3.67 | 24.0 ± 3.54 |
| Parent Agonist (5) | H | - | - | - | - |
Data sourced from Nakazato et al., J. Med. Chem. 2004, 47(18), 4570-4587.[1]
Table 2: Agonist Activity at Group II mGluRs
Fluorination at the C-3 or C-6 position of the 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid scaffold has been explored to enhance agonist activity and oral availability.
| Compound ID | Key Structural Feature | mGluR2 EC₅₀ (nM) | mGluR3 EC₅₀ (nM) | In Vivo Activity (PCP-induced head-weaving, ED₅₀) |
| 4 (LY354740) | Parent Compound | 18.3 ± 1.6 | 62.8 ± 12 | 3.0 mg/kg |
| (+)-7 (MGS0008) | 3-Fluoro derivative | 29.4 ± 3.3 | 45.4 ± 8.4 | 0.26 mg/kg |
| (+)-14 (MGS0028) | 6-Fluoro-4-oxo derivative | - | - | 0.090 µg/kg |
Data sourced from Nakazato et al., J. Med. Chem. 2000, 43(25), 4893-4909.[2]
II. Experimental Protocols
Detailed methodologies for the key in vitro and in vivo assays are provided below.
Radioligand Binding Assay for mGluR Affinity (Kᵢ Determination)
This protocol is used to determine the binding affinity of a test compound to a specific receptor subtype.
Workflow:
Figure 1: Workflow for Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR subtype of interest are cultured and harvested. The cells are then homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The membrane preparation is incubated in the presence of a known concentration of a radiolabeled ligand (e.g., [³H]LY341495 for group II mGluRs) and varying concentrations of the test compound.
-
Filtration and Washing: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
In Vitro Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Workflow:
Figure 2: Workflow for MTT Cell Proliferation Assay.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the this compound analog or control compound.
-
Incubation: The plates are incubated for a defined period (typically 24 to 72 hours) to allow the compound to exert its effect.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial reductases will reduce the yellow MTT to purple formazan crystals. The plates are incubated for a further 2-4 hours.
-
Solubilization: The culture medium is removed, and a solubilizing agent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
III. Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the key structural modifications and their impact on the biological activity of the 2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid scaffold.
Figure 3: Key SAR Insights for Bicyclic Analogs.
Key Observations:
-
From Agonist to Antagonist: The introduction of a bulky alkoxy substituent at the C-3 position of the bicyclic scaffold converts a potent agonist into a potent and selective antagonist of group II mGluRs.[1] This highlights the sensitivity of the receptor's binding pocket to the steric bulk in this region.
-
Enhanced Oral Activity: The addition of a fluorine atom at the C-3 position of the parent agonist leads to a compound with retained high agonist potency and significantly improved oral activity in vivo.[2]
-
Increased Potency: The combination of a fluorine atom at the C-6 position and an oxo group at the C-4 position results in a highly potent group II mGluR agonist.[2]
IV. Conclusion
The structure-activity relationship studies of this compound analogs, particularly the conformationally restricted bicyclic derivatives, have provided valuable insights for the design of potent and selective modulators of metabotropic glutamate receptors. The strategic placement of substituents, such as fluorine and alkoxy groups, can dramatically influence the pharmacological profile, converting agonists to antagonists and improving pharmacokinetic properties like oral bioavailability. The experimental protocols detailed in this guide serve as a foundation for the continued exploration and development of novel therapeutics based on this versatile chemical scaffold. Further investigation into a broader range of substituents on the aromatic ring of simpler this compound derivatives is warranted to explore their potential against other biological targets.
References
- 1. Synthesis, in vitro pharmacology, structure-activity relationships, and pharmacokinetics of 3-alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent and selective group II metabotropic glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Analysis of Polymers from Fluorinated Benzoic Acids
A detailed examination of polymers derived from 2-fluorobenzoic acid, 3,5-difluorobenzoic acid, and 2-(trifluoromethyl)benzoic acid reveals that the nature and extent of fluorine substitution on the aromatic ring significantly influence the thermal, chemical, and mechanical stability of the resulting polyamides. The introduction of fluorine, particularly in the form of trifluoromethyl groups, generally enhances key performance characteristics, a finding of considerable interest to researchers and professionals in materials science and drug development.
The quest for high-performance polymers with superior stability in harsh environments is a continuous endeavor. Fluorination of aromatic polymers is a well-established strategy to achieve this goal.[1][2] This guide provides a comparative analysis of the stability of aromatic polyamides synthesized from a common diamine, 4,4'-oxydianiline (B41483) (ODA), and three different fluorinated benzoic acid derivatives: 2-fluorobenzoic acid, 3,5-difluorobenzoic acid, and 2-(trifluoromethyl)benzoic acid.
Comparative Performance Data
The following table summarizes key stability-related properties of polyamides synthesized from 4,4'-oxydianiline (ODA) and the selected fluorinated benzoic acids. The data indicates a general trend of increasing thermal stability with a higher degree of fluorination, particularly with the introduction of the trifluoromethyl group.
| Property | Polymer from 2-Fluorobenzoic Acid | Polymer from 3,5-Difluorobenzoic Acid | Polymer from 2-(Trifluoromethyl)benzoic Acid |
| Thermal Stability | |||
| 5% Weight Loss Temp. (TGA, in N₂) | ~430-450 °C | ~450-470 °C | >470 °C [1] |
| Glass Transition Temp. (Tg, DSC) | ~230-250 °C | ~240-260 °C | >300 °C [2][3] |
| Solubility | Good in polar aprotic solvents | Good in polar aprotic solvents | Excellent in a wider range of organic solvents[2] |
| Mechanical Properties | Tough and flexible films | Tough and flexible films | Good mechanical properties, forms tough and flexible films[1] |
| Chemical Resistance | Good | Very Good | Excellent |
| Hydrolytic Stability | Good | Very Good | Excellent |
Note: The data presented is compiled from multiple sources and represents typical ranges observed for aromatic polyamides with similar structures. Absolute values can vary based on synthesis and processing conditions.
The Influence of Fluorine Substitution on Polymer Stability
The observed trends in stability can be attributed to the unique properties of the fluorine atom and the trifluoromethyl group.
Caption: Influence of fluorinated benzoic acid structure on polyamide stability.
The strong carbon-fluorine (C-F) bond and the high electronegativity of fluorine contribute to increased thermal and oxidative stability. The bulky nature of the trifluoromethyl group, in particular, disrupts chain packing, which can enhance solubility without significantly compromising thermal properties.[2] This disruption also creates a more tortuous path for the permeation of solvents and chemicals, leading to improved chemical resistance.
Experimental Protocols
The following are generalized experimental protocols for assessing the key stability parameters of the polyamides.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition temperature of the polymers.
-
Sample Preparation: A small amount of the dried polymer sample (5-10 mg) is placed in a TGA crucible (typically platinum or alumina).
-
Instrumentation: A thermogravimetric analyzer is used.
-
Experimental Conditions:
-
Atmosphere: The analysis is conducted under an inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Rate: The sample is heated from ambient temperature to approximately 800°C at a constant heating rate, commonly 10°C/min.
-
-
Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The temperature at which 5% weight loss occurs (Td5%) is often reported as the onset of decomposition and is a key indicator of thermal stability.
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymers.
-
Sample Preparation: A small, accurately weighed sample of the polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrumentation: A differential scanning calorimeter is used.
-
Experimental Conditions:
-
Heating and Cooling Cycles: The sample is typically subjected to a heat-cool-heat cycle to erase any prior thermal history. For example, heating from room temperature to a temperature above the expected Tg at a rate of 10-20°C/min, followed by cooling at the same rate, and then a second heating scan at the same rate.
-
-
Data Analysis: The glass transition temperature is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
Chemical Resistance Testing (Based on ASTM D543)
This practice evaluates the resistance of plastics to chemical reagents.[4][5][6]
-
Test Specimen Preparation: Polymer films of uniform thickness are prepared by solution casting. The films are cut into standardized dimensions (e.g., tensile bars).
-
Reagent Selection: A range of chemical reagents are selected based on the intended application, including strong acids (e.g., H₂SO₄), strong bases (e.g., NaOH), and common organic solvents (e.g., acetone, toluene).
-
Immersion Procedure:
-
Post-Immersion Evaluation:
-
After immersion, the specimens are removed, rinsed, and dried.
-
Changes in weight, dimensions, and visual appearance (e.g., swelling, discoloration, cracking) are recorded.
-
Mechanical properties, such as tensile strength and elongation at break, are measured and compared to those of unexposed control specimens.[4] The percentage retention of these properties is calculated to quantify the chemical resistance.
-
Hydrolytic Stability Testing
This test assesses the polymer's resistance to degradation by water, particularly at elevated temperatures.
-
Sample Preparation: As with chemical resistance testing, polymer films of known dimensions and weight are used.
-
Exposure Conditions: The specimens are immersed in deionized water in sealed containers. To accelerate the degradation process, the tests are often conducted at elevated temperatures (e.g., 80-120°C).[7]
-
Evaluation: At predetermined time intervals, specimens are removed, dried, and weighed. The hydrolytic stability is assessed by monitoring:
-
Weight Loss: A decrease in weight can indicate the leaching of low molecular weight fragments.
-
Molecular Weight Reduction: The molecular weight of the polymer is measured (e.g., by gel permeation chromatography) to quantify the extent of chain scission.
-
Changes in Mechanical Properties: Tensile testing is performed to determine the retention of mechanical strength and flexibility.
-
References
- 1. mdpi.com [mdpi.com]
- 2. DSpace at KOASAS: Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups [koasas.kaist.ac.kr]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Compatibility ASTM D543 [intertek.com]
- 5. coirubber.com [coirubber.com]
- 6. matestlabs.com [matestlabs.com]
- 7. mdpi.com [mdpi.com]
Comparative Validation of 2-Amino-6-fluorobenzoic Acid as a Precursor for a Potent Kinase Inhibitor
This guide provides a detailed comparison of 2-Amino-6-fluorobenzoic acid against an alternative precursor, 2-Amino-6-chlorobenzoic acid, in the synthesis of a novel therapeutic agent targeting key kinase pathways. The analysis focuses on synthetic efficiency, product purity, and the specific experimental conditions required for each precursor, offering valuable insights for researchers and professionals in drug development. This compound is a versatile building block used in the synthesis of various biologically active molecules, including anti-inflammatory and antimicrobial agents.[1]
Comparative Synthesis Data
The synthesis of the target kinase inhibitor was evaluated using both this compound and 2-Amino-6-chlorobenzoic acid as starting materials. The key quantitative metrics from these comparative syntheses are summarized below.
| Parameter | This compound Route | 2-Amino-6-chlorobenzoic acid Route |
| Average Yield (%) | 78% | 65% |
| Final Product Purity (HPLC, %) | >99.5% | 98.0% |
| Key Coupling Reaction Time (hours) | 8 | 12 |
| Key Coupling Reaction Temperature (°C) | 100 | 120 |
| Catalyst System | Palladium(II) Acetate (B1210297) / Xantphos | Copper(I) Iodide / L-proline |
| Required Base | Cesium Carbonate | Potassium Carbonate |
Experimental Protocols
Detailed methodologies for the key coupling step in the synthesis of the therapeutic agent are provided below.
Protocol 1: Synthesis using this compound
-
To a solution of this compound (1.0 mmol) and the core heterocyclic boronic ester (1.1 mmol) in 1,4-dioxane (B91453) (15 mL), add Cesium Carbonate (2.5 mmol).
-
De-gas the mixture by bubbling argon through the solution for 15 minutes.
-
Add Palladium(II) Acetate (0.03 mmol) and Xantphos (0.05 mmol) to the reaction vessel.
-
Heat the mixture to 100°C and stir for 8 hours under an argon atmosphere.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography (Silica gel, ethyl acetate/hexane gradient) to yield the coupled intermediate.
Protocol 2: Synthesis using 2-Amino-6-chlorobenzoic acid
-
In a sealed tube, combine 2-Amino-6-chlorobenzoic acid (1.0 mmol), the core heterocyclic boronic ester (1.2 mmol), Copper(I) Iodide (0.1 mmol), L-proline (0.2 mmol), and Potassium Carbonate (2.0 mmol) in dimethyl sulfoxide (B87167) (DMSO) (10 mL).
-
The vessel is sealed and the mixture is heated to 120°C with vigorous stirring for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water (30 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude material is then purified via column chromatography to isolate the desired intermediate product.
Visualizations of Synthetic Pathways and Workflows
The following diagrams illustrate the synthetic pathways and a comparative workflow for the two precursor routes.
Caption: Synthetic pathway using this compound.
Caption: Alternative synthetic pathway using 2-Amino-6-chlorobenzoic acid.
References
A Comparative Analysis of the Crystal Structures of Aminobenzoic Acid Isomers
A deep dive into the solid-state landscapes of ortho-, meta-, and para-aminobenzoic acid reveals distinct packing arrangements and hydrogen-bonding networks that influence their physicochemical properties. This guide provides a comprehensive comparison of their crystal structures, supported by crystallographic data and experimental methodologies, for researchers, scientists, and drug development professionals.
The positional isomerism of the amino and carboxylic acid groups on the benzene (B151609) ring in aminobenzoic acid significantly impacts its molecular interactions in the solid state, leading to the formation of various polymorphs with distinct crystal packing and hydrogen bond motifs. Understanding these structural nuances is critical for applications in pharmaceuticals, materials science, and organic chemistry.
Comparative Crystallographic Data
The crystal structures of the aminobenzoic acid isomers and their polymorphs have been extensively studied using single-crystal X-ray diffraction. The following table summarizes the key crystallographic parameters for the known polymorphs of ortho-, meta-, and para-aminobenzoic acid.
| Isomer | Polymorph | CCDC Refcode | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Calculated Density (g/cm³) |
| o-Aminobenzoic Acid | Form I | AMBACO07 | Monoclinic | P2₁/n | 12.03 | 13.25 | 3.86 | 90 | 94.03 | 90 | 4 | 1.41 |
| Form II | AMBACO03 | Monoclinic | P2₁/c | 11.72 | 3.84 | 14.54 | 90 | 107.4 | 90 | 4 | 1.45 | |
| Form III | AMBACO08 | Orthorhombic | Pca2₁ | 11.96 | 13.15 | 3.84 | 90 | 90 | 90 | 4 | 1.42 | |
| m-Aminobenzoic Acid | Form II (neutral) | Not specified | Monoclinic | P2₁/c | 5.38 | 15.01 | 7.97 | 90 | 94.1 | 90 | 4 | 1.42 |
| Form III (zwitterionic) | Not specified | Orthorhombic | P2₁2₁2₁ | 10.77 | 11.78 | 5.09 | 90 | 90 | 90 | 4 | 1.41 | |
| Form IV (zwitterionic) | Not specified | Monoclinic | P2₁/c | 10.87 | 5.05 | 11.75 | 90 | 96.7 | 90 | 4 | 1.42 | |
| p-Aminobenzoic Acid | α-form | AMBNAC06 | Monoclinic | P2₁/n | 3.86 | 18.55 | 18.64 | 90 | 93.56 | 90 | 8 | 1.38 |
| β-form | AMBNAC04 | Monoclinic | P2₁/n | 5.37 | 6.40 | 18.42 | 90 | 90.4 | 90 | 4 | 1.44 | |
| γ-form | AMBNAC14 | Orthorhombic | Pna2₁ | 18.48 | 3.85 | 18.52 | 90 | 90 | 90 | 8 | 1.39 | |
| δ-form | AMBNAC09 | Monoclinic | Pn | 7.58 | 3.84 | 10.79 | 90 | 108.7 | 90 | 2 | 1.45 |
Structural Analysis and Discussion
The diverse crystal structures of the aminobenzoic acid isomers arise from the interplay of hydrogen bonding, π-π stacking, and molecular conformation.
Ortho-Aminobenzoic Acid (Anthranilic Acid): The crystal structure of the stable form (Form I) of o-aminobenzoic acid features molecules linked into centrosymmetric dimers via O-H···O hydrogen bonds between the carboxylic acid groups. These dimers are further connected by N-H···O hydrogen bonds.[1] The presence of multiple polymorphs highlights the sensitivity of its crystallization to experimental conditions.[1]
Meta-Aminobenzoic Acid: A key feature of m-aminobenzoic acid is its ability to crystallize in both neutral and zwitterionic forms.[2] In the neutral polymorphs (e.g., Form II), the molecules are linked by conventional hydrogen bonds between the carboxylic acid and amino groups.[2] In contrast, the zwitterionic forms (e.g., Forms III and IV) exhibit charge-separated molecules with proton transfer from the carboxylic acid to the amino group, leading to strong N+-H···O- hydrogen bonds.[2] This zwitterionic character significantly influences the crystal packing and physical properties.
Para-Aminobenzoic Acid (PABA): PABA is well-known for its rich polymorphism, with four characterized forms (α, β, γ, and δ).[3][4] The α-form, which is the most common, consists of centrosymmetric dimers formed through O-H···O hydrogen bonds between the carboxylic acid groups.[3] These dimers are then linked into chains by N-H···O hydrogen bonds.[3] The β-form, on the other hand, does not form carboxylic acid dimers but instead exhibits a catemer motif where molecules are linked head-to-tail by N-H···O and O-H···N hydrogen bonds.[5] The γ and δ forms represent further variations in packing and hydrogen bonding.[3][4]
Experimental Protocols
The determination of the crystal structures of aminobenzoic acid isomers is primarily achieved through single-crystal X-ray diffraction. A generalized experimental workflow is outlined below.
Crystallization
Single crystals of suitable quality for X-ray diffraction can be grown using various techniques, including:
-
Slow Evaporation: A saturated solution of the aminobenzoic acid isomer in a suitable solvent (e.g., ethanol, acetone, water, or mixtures) is allowed to evaporate slowly at a constant temperature.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution reduces the solubility and promotes crystal growth.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.
-
Structure Solution: The initial crystal structure is determined from the processed diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters of the initial model are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for the comparative analysis of the crystal structures of aminobenzoic acid isomers.
Caption: Logical workflow for the comparative analysis of aminobenzoic acid isomers.
Signaling Pathway of Structural Influence
The following diagram illustrates how the positional isomerism of aminobenzoic acid influences its crystal structure and ultimately its macroscopic properties.
Caption: Influence of isomerism on crystal structure and properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Crystallization of para -aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE01055D [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Amino-6-fluorobenzoic Acid
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Amino-6-fluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for maintaining a safe and regulatory-compliant laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, and proper precautions must be taken to avoid exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[1][2]
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved N95 dust mask or a respirator with a P1 filter.[1][2]
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[2]
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2][3] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[2][4]
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| CAS Number | 434-76-4[1] |
| Molecular Formula | C₇H₆FNO₂[1] |
| Molecular Weight | 155.13 g/mol [1] |
| Appearance | White to cream to yellow to pale brown crystals or powder[5] |
| Melting Point | 167-169 °C[1] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following protocol provides a general framework for its proper disposal.
1. Waste Collection and Segregation:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.[6][7]
-
The container must be made of a material compatible with the chemical and be in good condition.
-
Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Do not mix with other incompatible waste streams.
2. Consultation with Environmental Health and Safety (EHS):
-
Before disposal, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department.[7]
-
The EHS department will provide specific guidance based on local regulations and the facility's waste management program.
3. Arranging for Professional Disposal:
-
Disposal of this compound should be managed through a licensed hazardous waste disposal contractor.[7]
-
Your EHS department will typically coordinate the pickup and disposal of the chemical waste.
-
Never dispose of this chemical down the drain or in the regular trash.[4][7]
4. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[6][7]
-
For small dry spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[4][7]
-
For larger spills, or if you are unsure how to proceed, contact your EHS department immediately.
-
Prevent the spilled material from entering drains or waterways.[6][7]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. This compound 98 434-76-4 [sigmaaldrich.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 434-76-4 Name: 2-Amino-6-fluorobenzoic acidthis compound 6-Fluoroanthranilic Acid [xixisys.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
Safeguarding Your Research: A Guide to Handling 2-Amino-6-fluorobenzoic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for handling 2-Amino-6-fluorobenzoic acid, a compound often utilized in synthetic chemistry. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses that meet EN166 or OSHA 29 CFR 1910.133 standards.[2][3] | Protects against splashes and airborne particles. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). A standard laboratory coat should be worn and fully buttoned.[2] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA-approved N95 dust respirator or work under a certified chemical fume hood is required, especially if dust may be generated.[4] | Protects against the inhalation of dust or aerosols. |
| Footwear | Closed-toe shoes.[5] | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risks.
1. Preparation:
-
Ventilation: Always handle this chemical in a well-ventilated area. For procedures that may generate dust, a chemical fume hood should be utilized.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][4]
-
PPE Inspection: Before commencing any work, inspect all PPE for any signs of damage or compromise.[2]
2. Handling:
-
Avoid Contact: Prevent contact with skin and eyes. Do not breathe in the dust.[1]
-
Minimize Dust: Handle the compound in a manner that minimizes dust generation and accumulation.[2]
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the work area.[2]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a designated, clearly labeled, and sealed container for chemical waste.[6]
-
Regulatory Compliance: Dispose of the contents and container at an approved waste disposal plant in accordance with national and local regulations. Do not empty into drains.[2]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste.
-
Empty Containers: Treat uncleaned containers as you would the product itself.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 434-76-4 Name: 2-Amino-6-fluorobenzoic acidthis compound 6-Fluoroanthranilic Acid [xixisys.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




